molecular formula C8H7N3O2 B174637 2-methyl-7-nitro-2H-indazole CAS No. 13436-58-3

2-methyl-7-nitro-2H-indazole

Cat. No.: B174637
CAS No.: 13436-58-3
M. Wt: 177.16 g/mol
InChI Key: IFVSROJIKNMTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7-nitro-2H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-3-2-4-7(11(12)13)8(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSROJIKNMTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158671
Record name 2H-Indazole, 2-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-58-3
Record name 2-Methyl-7-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13436-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole, 2-methyl-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indazole, 2-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of 2-methyl-7-nitro-2H-indazole. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a nitroaromatic heterocyclic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be predicted and inferred from data on closely related compounds.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChemLite[1]
Molecular Weight 177.16 g/mol
Monoisotopic Mass 177.05383 DaPubChemLite[1]
Appearance Light yellow to yellow solidChemicalBook[2]
Boiling Point (Predicted) 364.5 ± 15.0 °CChemicalBook[2]
Density (Predicted) 1.42 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) -2.90 ± 0.30ChemicalBook[2]
XlogP (Predicted) 1.4PubChemLite[1]
CAS Number 13436-58-3

Predicted Collision Cross Section (CCS) values (Ų)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 178.06111 131.9
[M+Na]⁺ 200.04305 142.5
[M-H]⁻ 176.04655 135.1
[M+NH₄]⁺ 195.08765 151.8
[M+K]⁺ 216.01699 136.1

Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary strategies: N-methylation of 7-nitro-2H-indazole or nitration of 2-methyl-2H-indazole. The latter is often preferred for achieving regioselectivity.

Experimental Protocol: Nitration of 2-Methyl-2H-indazole

This protocol is adapted from general procedures for the nitration of 2H-indazoles.

Materials:

  • 2-Methyl-2H-indazole

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve 2-methyl-2H-indazole in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-methyl-2H-indazole over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2-methyl-2H-indazole in Dichloromethane cool_acid Cool to 0°C and add H₂SO₄ start->cool_acid nitration Add Nitrating Mixture (HNO₃/H₂SO₄) at 0°C cool_acid->nitration stir Stir at 0°C for 1-2h nitration->stir quench Quench with Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract wash_dry Wash with Brine and Dry over MgSO₄ extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate chromatography Column Chromatography evaporate->chromatography characterize Characterization (NMR, MS, etc.) chromatography->characterize

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons. Based on data for analogous 7-nitro-2-aryl-indazoles, the following chemical shifts can be anticipated (in ppm, relative to TMS):

  • A singlet for the N-methyl protons around 4.0-4.3 ppm.

  • A doublet for the proton at position 6 around 8.0-8.2 ppm.

  • A triplet for the proton at position 5 around 7.3-7.5 ppm.

  • A doublet for the proton at position 4 around 7.8-8.0 ppm.

  • A singlet for the proton at position 3 around 8.5-8.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Expected chemical shifts (in ppm) are:

  • N-methyl carbon signal around 35-40 ppm.

  • Aromatic carbons between 110-150 ppm. The carbon bearing the nitro group (C7) and the carbons of the pyrazole ring will have distinct chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₇N₃O₂). The expected exact mass for the [M+H]⁺ ion is approximately 178.0611.

Chemical Reactivity and Potential Biological Significance

The chemical reactivity of this compound is influenced by the electron-withdrawing nitro group and the indazole ring system.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-methyl-2H-indazol-7-amine) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This amino derivative serves as a versatile intermediate for further functionalization.

  • Electrophilic Aromatic Substitution: The indazole ring is susceptible to electrophilic substitution, although the nitro group deactivates the benzene ring towards such reactions.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group may facilitate nucleophilic aromatic substitution on the benzene ring.

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[3][4]. While the specific biological profile of this compound is not extensively documented, its structural similarity to other biologically active nitroindazoles suggests potential for further investigation in drug discovery programs. The nitro group can be a key pharmacophore or a precursor to other functional groups that modulate biological activity.

G Chemical Reactivity of this compound cluster_reduction Reduction cluster_substitution Potential Further Reactions start This compound amine 2-Methyl-2H-indazol-7-amine start->amine e.g., H₂/Pd-C functionalized Further Functionalized Indazole Derivatives amine->functionalized e.g., Acylation, Alkylation

Caption: Key chemical transformation of this compound.

References

Spectroscopic Data of 2-methyl-7-nitro-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-methyl-7-nitro-2H-indazole (CAS No: 13436-58-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data for the target compound and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and identification of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 13436-58-3
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Canonical SMILES CN1N=C2C(=C(C=C1)N(=O)=O)C=C=C2
InChIKey IFVSROJIKNMTNX-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables summarize the available and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Analogous ¹H NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.62s-H-3
8.36d7.2H-6
8.09d8.4H-4
7.94-7.91m-Ar-H (chlorophenyl)
7.53-7.50m-Ar-H (chlorophenyl)
7.23d7.6H-5

Table 2: Analogous ¹³C NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole [1]

Chemical Shift (δ) ppmAssignment
141.7C-7a
138.4C-Ar (chlorophenyl)
138.1C-7
135.0C-Ar (chlorophenyl)
130.0C-Ar (chlorophenyl)
128.9C-3a
126.3C-5
126.1C-Ar (chlorophenyl)
122.7C-4
121.2C-6

Note: The assignments for the 2-methyl derivative are expected to be similar for the indazole core, with a characteristic singlet for the N-methyl group in the ¹H NMR spectrum and a corresponding signal in the aliphatic region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The table below lists the characteristic vibrational frequencies observed in the gas-phase IR spectrum of the isomeric compound 2-methyl-5-nitro-2H-indazole, which can serve as a reference.

Table 3: IR Spectral Data for the Analogous Compound 2-methyl-5-nitro-2H-indazole

Wavenumber (cm⁻¹)IntensityAssignment
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600-1450Medium-StrongC=C and C=N stretching
~3100-3000Weak-MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (methyl)
Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification by mass spectrometry.[2]

Table 4: Predicted Mass Spectrometry Data for this compound [2]

AdductPredicted m/z
[M+H]⁺178.06111
[M+Na]⁺200.04305
[M-H]⁻176.04655
[M+NH₄]⁺195.08765
[M+K]⁺216.01699
[M]⁺177.05328

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer. Data can be collected in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report / Publication Structure_Validation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2-methyl-7-nitro-2H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-7-nitro-2H-indazole, a crucial parameter for its application in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies for key experiments and templates for data presentation, empowering researchers to generate and report this critical data.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound of interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental physicochemical property that influences its purification, crystallization, formulation, and ultimately, its bioavailability. A thorough understanding of its solubility profile is essential for process development and the design of effective drug delivery systems. This guide outlines the standardized methods for accurately determining the solubility of this compound.

Data Presentation: A Framework for Reporting Solubility

To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured tabular format. The following tables provide a template for reporting the mole fraction solubility, mass fraction solubility, and solubility in grams per 100 g of solvent at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (T/K)

T/KSolvent 1Solvent 2Solvent 3Solvent 4Solvent 5
278.15
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15

Table 2: Mass Fraction Solubility (w₁) of this compound in Various Organic Solvents at Different Temperatures (T/K)

T/KSolvent 1Solvent 2Solvent 3Solvent 4Solvent 5
278.15
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15

Table 3: Solubility of this compound in g/100g of Solvent in Various Organic Solvents at Different Temperatures (T/K)

T/KSolvent 1Solvent 2Solvent 3Solvent 4Solvent 5
278.15
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

  • This compound (solute)

  • High-purity organic solvents

  • Thermostatic shaker bath with temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. The mixture should be agitated for a sufficient period to ensure that equilibrium is reached. Typically, 24 to 72 hours is adequate, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. Immediately filter the sample using a syringe filter into a pre-weighed vial.

  • Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method as described below.

3.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution.

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis Diode Array Detector).

  • Chromatographic Conditions: A suitable stationary phase (e.g., C18 column) and mobile phase must be developed to achieve good separation and peak shape for this compound.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting the peak area against the concentration.[1]

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.[1]

3.2.2. Gravimetric Method The gravimetric method is a straightforward and absolute method for determining solubility.[2]

  • Procedure:

    • Accurately weigh a clean, dry evaporating dish.[2]

    • Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.[2]

    • Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dry solute is obtained.[2]

    • Calculate the mass of the dissolved solute and the mass of the solvent.[2]

    • Express the solubility in the desired units (e.g., g/100g of solvent).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G prep Preparation of Solid-Liquid Mixture equil Equilibration in Thermostatic Shaker prep->equil Excess Solute in Known Amount of Solvent settle Settling of Undissolved Solid equil->settle Constant Temperature and Agitation sample Sampling and Filtration of Supernatant settle->sample Clear Supernatant analysis Concentration Analysis (e.g., HPLC, Gravimetric) sample->analysis Saturated Solution data Data Calculation and Reporting analysis->data Concentration Value

Workflow for Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that requires accurate and consistent measurement. This technical guide provides the necessary framework for researchers to undertake this determination. By following the detailed experimental protocols and utilizing the provided templates for data presentation, the scientific community can build a comprehensive understanding of the solubility profile of this important compound, thereby facilitating its development and application in the pharmaceutical industry.

References

Theoretical NMR Analysis of 2-methyl-7-nitro-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the nuclear magnetic resonance (NMR) shifts for 2-methyl-7-nitro-2H-indazole. Due to the absence of published experimental spectra for this specific compound, this document outlines a robust computational methodology for the de novo prediction of its ¹H and ¹³C NMR chemical shifts. Furthermore, a detailed, best-practice experimental protocol for the future acquisition of empirical data is presented. Comparative NMR data from structurally related nitroindazoles are included to offer a predictive framework for the chemical shifts of the title compound. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, synthetic chemistry, and drug development who are working with or anticipate synthesizing this and related heterocyclic scaffolds.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The specific isomer, this compound, presents a unique substitution pattern that influences its electronic and, consequently, its spectral properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of such novel chemical entities.[1][2]

This guide addresses the current gap in the spectral data for this compound by providing a detailed theoretical framework for the prediction of its ¹H and ¹³C NMR spectra. The methodologies described herein are based on established quantum chemical calculations, specifically Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide reliable predictions of NMR chemical shifts for a wide variety of organic molecules.[3]

Predicted NMR Data and Comparative Analysis

While experimental data for this compound is not currently available in the surveyed literature, we can estimate the chemical shifts based on data from structurally similar compounds. The presence of an electron-withdrawing nitro group at the C7 position is expected to significantly deshield adjacent protons and carbons, while the N-methyl group will have a distinct resonance.

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on an analysis of published data for 7-nitro-2H-indazoles with different N-substituents and other methylated nitroindazoles.[4][5] The "Theoretical (Calculated)" columns are placeholders for values that would be obtained using the computational protocol described in Section 4.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Theoretical (Calculated) (δ, ppm)
H38.5 - 8.7s-
H48.3 - 8.5d7.0 - 8.0
H57.1 - 7.3t7.5 - 8.5
H68.0 - 8.2d8.0 - 9.0
N-CH₃4.2 - 4.4s-

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Theoretical (Calculated) (δ, ppm)
C3120 - 123
C3a125 - 128
C4128 - 131
C5122 - 125
C6126 - 129
C7138 - 142
C7a141 - 144
N-CH₃35 - 38

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proposed Experimental Protocol for NMR Data Acquisition

This section details a standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification may be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

3.2. NMR Spectrometer and Parameters

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[5]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Computational Methodology for Theoretical NMR Shifts

The theoretical prediction of NMR chemical shifts will be performed using Density Functional Theory (DFT) calculations with the Gauge-Including Atomic Orbital (GIAO) method.[6][7] This approach has proven to be a reliable and accurate method for predicting the NMR spectra of organic molecules.[3]

4.1. Computational Workflow

The following workflow outlines the steps for calculating the theoretical NMR shifts:

  • Structure Optimization:

    • The initial 3D structure of this compound will be built using molecular modeling software.

    • A conformational search should be performed to identify the lowest energy conformer.

    • The geometry of the lowest energy conformer will be optimized using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d).[8]

  • Frequency Calculation:

    • A frequency calculation will be performed on the optimized geometry at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, the ¹H and ¹³C NMR shielding tensors will be calculated using the GIAO method. A higher-level basis set is recommended for the NMR calculation to improve accuracy, for example, 6-311++G(d,p).[9]

    • Solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying chloroform as the solvent.[10]

  • Data Analysis and Scaling:

    • The calculated absolute shielding constants (σ) will be converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of a reference compound (TMS) calculated at the same level of theory.

    • Alternatively, empirical linear scaling can be applied to improve the accuracy of the predicted shifts.[11]

Visualizations

The following diagrams illustrate the molecular structure and the proposed workflows.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_exp Experimental NMR Workflow start High-Purity Sample dissolve Dissolve in CDCl3 with TMS start->dissolve acquire_H1 Acquire ¹H NMR Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum dissolve->acquire_C13 process Data Processing (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process analyze Spectral Analysis and Assignment process->analyze end Final Experimental Spectra analyze->end

Caption: Proposed workflow for the experimental acquisition of NMR spectra.

computational_workflow cluster_comp Computational NMR Workflow start Build 3D Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc GIAO-DFT NMR Calculation (with PCM) freq_calc->nmr_calc analysis Calculate Chemical Shifts vs. TMS nmr_calc->analysis end Predicted Theoretical Spectra analysis->end

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the molecular geometry and conformation of 2-methyl-7-nitro-2H-indazole. Due to the absence of published crystallographic data for this specific molecule, this guide leverages high-quality data from its close structural analog, 2-allyl-7-nitro-2H-indazole, to infer its geometric properties. The indazole core is an important scaffold in medicinal chemistry, and understanding its structural nuances is critical for rational drug design. This document presents key bond lengths, bond angles, and torsion angles in structured tables, details relevant experimental protocols, and provides visualizations of the molecular structure and a pertinent biological signaling pathway.

Molecular Geometry and Conformation

Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, the crystal structure of the closely related compound, 2-allyl-7-nitro-2H-indazole, provides a reliable model for the geometry of the indazole core and the orientation of the 7-nitro group. The primary difference between the two molecules is the substitution at the N2 position (a methyl group vs. an allyl group). The electronic and steric influence of the methyl group is expected to be smaller than that of the allyl group, suggesting that the fundamental geometry of the bicyclic indazole ring system will be highly comparable.

The crystallographic data for 2-allyl-7-nitro-2H-indazole reveals a nearly planar indazole ring system. The nitro group at the 7-position is nearly coplanar with the aromatic ring, a conformation stabilized by resonance.

Bond Lengths

The bond lengths of the indazole core in 2-allyl-7-nitro-2H-indazole are typical for an aromatic heterocyclic system. The C-N and N-N bonds within the pyrazole ring, fused to the benzene ring, exhibit partial double bond character. The C-N bonds of the nitro group are also characteristic.

BondBond Length (Å)
N1-N21.375(2)
N2-C31.334(2)
C3-C3A1.402(2)
C3A-C41.379(2)
C4-C51.385(3)
C5-C61.387(3)
C6-C71.388(2)
C7-C7A1.411(2)
C7A-N11.353(2)
C3A-C7A1.402(2)
C7-N31.459(2)
N3-O11.229(2)
N3-O21.233(2)
N2-C8 (Allyl Carbon)1.465(2)

Data is for one of the two independent molecules in the asymmetric unit of 2-allyl-7-nitro-2H-indazole.

Bond Angles

The internal bond angles of the fused ring system deviate slightly from the ideal 120° for sp² hybridized carbons, a common feature in fused aromatic systems due to ring strain. The bond angles around the nitro group are consistent with its sp² hybridization.

AngleBond Angle (°)
C7A-N1-N2112.1(1)
N1-N2-C3105.7(1)
N2-C3-C3A111.9(2)
C3-C3A-C7A104.9(1)
C4-C3A-C7A119.5(2)
C3A-C4-C5121.7(2)
C4-C5-C6119.8(2)
C5-C6-C7118.8(2)
C6-C7-C7A120.7(2)
N1-C7A-C7129.5(2)
N1-C7A-C3A105.4(1)
C6-C7-N3118.9(2)
C7A-C7-N3120.4(1)
O1-N3-O2123.6(2)
O1-N3-C7118.5(2)
O2-N3-C7117.9(2)

Data is for one of the two independent molecules in the asymmetric unit of 2-allyl-7-nitro-2H-indazole.

Torsion Angles

Torsion angles provide insight into the three-dimensional conformation of the molecule. A key torsion angle is that which describes the orientation of the nitro group relative to the indazole ring. In 2-allyl-7-nitro-2H-indazole, the small dihedral angle between the indazole ring system and the nitro group indicates a nearly coplanar arrangement. The allyl group, in contrast, is oriented nearly perpendicular to the indazole plane. For this compound, the methyl group would have free rotation, but the planarity of the nitro group with the ring is expected to be maintained.

Dihedral AngleAngle (°)
Indazole Ring - Nitro Group2.7(2) & 2.2(2)

Data represents the two independent molecules in the asymmetric unit of 2-allyl-7-nitro-2H-indazole.

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of nitro-2H-indazoles, based on published procedures for closely related analogs.

Synthesis of 2-Alkyl-7-nitro-2H-indazole

A general and robust method for the synthesis of 2-alkyl-nitro-2H-indazoles involves the N-alkylation of the parent nitro-1H-indazole.

Materials:

  • 7-nitro-1H-indazole

  • Anhydrous acetone

  • Potassium hydroxide (or another suitable base)

  • Alkylating agent (e.g., methyl iodide for this compound, or allyl bromide for 2-allyl-7-nitro-2H-indazole)

Procedure:

  • 7-nitro-1H-indazole is dissolved in anhydrous acetone.

  • To this solution, powdered potassium hydroxide is added, and the mixture is stirred at room temperature for a specified period (e.g., 30 minutes) to form the indazolide anion.

  • The alkylating agent (e.g., methyl iodide) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or under reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the pure 2-alkyl-7-nitro-2H-indazole.

Single-Crystal X-ray Diffraction

To obtain precise molecular geometry data, single-crystal X-ray diffraction is the gold standard.

Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (often 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure provides accurate bond lengths, bond angles, and torsion angles.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Signaling Pathway Inhibition by 7-Nitroindazole Analogs

Derivatives of 7-nitroindazole are known to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] This enzyme plays a crucial role in the nitric oxide signaling pathway, which is implicated in various physiological and pathological processes, including neurotransmission and neurotoxicity. The inhibition of nNOS by compounds like 7-nitroindazole blocks the production of nitric oxide (NO) from L-arginine, thereby downregulating the entire downstream signaling cascade.

Nitric_Oxide_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Nitric Oxide Signaling Cascade 7_NI 7-Nitroindazole (and analogs) nNOS Neuronal Nitric Oxide Synthase (nNOS) 7_NI->nNOS Inhibits L_Arginine L-Arginine L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Responses Downstream Cellular Responses (e.g., Neurotransmission, Vasodilation) PKG->Cellular_Responses Phosphorylates targets leading to

Caption: Inhibition of the nNOS signaling pathway by 7-nitroindazole.

References

An In-depth Technical Guide on the Electronic Properties of Nitro-Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties, synthesis, and biological significance of nitro-substituted 2H-indazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which are intrinsically linked to their electronic characteristics.

Core Electronic Properties and Substituent Effects

The introduction of a nitro group, a strong electron-withdrawing substituent, profoundly influences the electronic landscape of the 2H-indazole scaffold. This substitution impacts the molecule's reactivity, stability, and interactions with biological targets. The position of the nitro group on the indazole ring is a critical determinant of these effects.

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic properties of these molecules. While specific comprehensive DFT studies on a wide range of nitro-substituted 2H-indazoles are not extensively documented in publicly available literature, principles from studies on related nitro-aromatic compounds can be applied. For instance, the nitro group's electron-withdrawing nature generally leads to a lowering of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This alteration of the frontier molecular orbitals is a key factor in the biological activity of many nitroaromatic compounds, which often undergo bioreductive activation.[1]

The stability and reactivity of nitro-substituted indazoles can be inferred from computational studies on similar structures. For example, analyses of frontier orbitals in related nitro-substituted heterocyclic compounds have shown a correlation between electronic properties and biological activity.[2]

A key mechanism of action for many nitroaromatic compounds, including nitroindazoles, is bioreductive activation.[1] This process, catalyzed by nitroreductase enzymes found in anaerobic bacteria and certain parasites, involves the reduction of the nitro group.[1] This reduction generates reactive nitro radical anions and other cytotoxic intermediates that can damage cellular macromolecules like DNA, leading to cell death.[1]

cluster_0 Bioreductive Activation of Nitro-2H-Indazoles Nitro-2H-Indazole Nitro-2H-Indazole Nitro Radical Anion Nitro Radical Anion Nitro-2H-Indazole->Nitro Radical Anion Reduction Nitroreductase Nitroreductase Nitroreductase->Nitro-2H-Indazole Catalyzes Cytotoxic Intermediates Cytotoxic Intermediates Nitro Radical Anion->Cytotoxic Intermediates Cellular Damage Cellular Damage Cytotoxic Intermediates->Cellular Damage DNA Strand Breaks DNA Strand Breaks Cellular Damage->DNA Strand Breaks Cell Death Cell Death DNA Strand Breaks->Cell Death

Bioreductive activation pathway of nitro-2H-indazoles.

Quantitative Data

The following table summarizes crystallographic data for 2-Methyl-6-nitro-2H-indazole, providing insight into its solid-state structure.

ParameterValue for 2-Methyl-6-nitro-2H-indazoleReference
Molecular FormulaC8H7N3O2[3][4]
Molecular Weight177.17[3]
Crystal SystemMonoclinic[3]
Space GroupP2/c[3]
a (Å)3.793 (3)[3]
b (Å)12.200 (8)[3]
c (Å)16.675 (11)[3]
β (°)95.722 (9)[3]
Volume (ų)767.7 (9)[3]
Z4[3]
Density (calculated) (Mg m⁻³)1.533[3]

The molecular skeleton of 2-Methyl-6-nitro-2H-indazole is nearly planar.[4] The nitro group is twisted at a very small angle of 0.93 (16)° from the plane of the indazole ring system.[4] In the crystal structure, weak intermolecular C—H···N and C—H···O hydrogen bonds contribute to the packing of the molecules.[3][4]

Experimental Protocols

The synthesis of nitro-substituted 2H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted nitro-aromatic precursors.

General Synthesis of 2-Aryl-2H-indazoles from o-Nitrobenzaldehydes (Cadogan Reaction)

This method involves the reductive cyclization of an imine formed from an o-nitrobenzaldehyde and a primary amine.

  • Imine Formation: An equimolar mixture of the desired o-nitrobenzaldehyde and a primary amine is heated under reflux.[5] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reductive Cyclization: The resulting imine is then heated in triethyl phosphite.[5] The triethyl phosphite acts as both the reducing agent and the solvent.

  • Purification: After the reaction is complete, the excess triethyl phosphite and the resulting phosphate are removed by vacuum distillation. The crude product is then purified by column chromatography.[5]

cluster_1 General Synthesis Workflow Start Start Imine Formation Imine Formation Start->Imine Formation o-nitrobenzaldehyde + amine Reductive Cyclization Reductive Cyclization Imine Formation->Reductive Cyclization Triethyl phosphite Purification Purification Reductive Cyclization->Purification Column chromatography Characterization Characterization Purification->Characterization NMR, MS, IR End End Characterization->End

Workflow for the synthesis and characterization of 2H-indazoles.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized indazole derivatives.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of new compounds.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.[3]

Biological Significance and Therapeutic Potential

Indazole-containing compounds exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] The introduction of a nitro group can modulate these activities, often enhancing potency against certain targets.

  • Antimicrobial and Antiprotozoal Activity: Nitroindazoles have shown significant activity against various pathogens, including bacteria and protozoa.[1][5][7] Their mechanism of action is often linked to the aforementioned bioreductive activation.[1]

  • Anticancer Activity: Derivatives of 6-nitroindazole have demonstrated antiproliferative effects against cancer cell lines, such as the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range.[9]

  • Anti-inflammatory Activity: Some 2H-indazole derivatives have been evaluated for their potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5][7]

The position of the nitro group is a crucial factor in determining the biological activity profile of these compounds.[9] Structure-activity relationship (SAR) studies indicate that both the position of the nitro group and the nature of other substituents on the indazole ring significantly influence the potency and selectivity of these molecules.[9]

References

Tautomerism in Methyl-Nitro-Indazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their diverse biological activities. The tautomeric nature of the indazole ring system, particularly in substituted analogues such as methyl-nitro-indazoles, is a critical determinant of their physicochemical properties, reactivity, and ultimately, their pharmacological effects. This technical guide provides a comprehensive examination of tautomerism in methyl-nitro-indazoles, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles. A thorough understanding of the tautomeric equilibrium between the 1H- and 2H- forms is paramount for the rational design and development of novel indazole-based therapeutics.

Introduction to Tautomerism in Indazoles

The indazole core, a bicyclic heteroaromatic system, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1] The position of the proton on the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] The introduction of substituents, such as methyl and nitro groups, can modulate the energetic balance between these two forms. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group can lead to complex electronic effects that influence the tautomeric preference.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is a dynamic process influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. While comprehensive quantitative data on the tautomeric equilibrium of all methyl-nitro-indazole isomers is not extensively available in the literature, computational studies and experimental observations of related compounds provide valuable insights.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for various methyl-nitro-indazole isomers. This data is essential for the identification and characterization of these compounds in a laboratory setting.

Table 1: Physicochemical Properties of Methyl-Nitro-Indazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16165-167
2-Methyl-5-nitro-2H-indazoleC₈H₇N₃O₂177.16142-144
1-Methyl-6-nitro-1H-indazoleC₈H₇N₃O₂177.16155-157
2-Methyl-6-nitro-2H-indazoleC₈H₇N₃O₂177.16135-137
3-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16213-214[2]
3-Methyl-6-nitro-1H-indazoleC₈H₇N₃O₂177.16184-188[3]
2,3-Dimethyl-6-nitro-2H-indazoleC₉H₉N₃O₂191.19187-187.6[4]
3-Chloro-1-methyl-5-nitro-1H-indazoleC₈H₆ClN₃O₂211.61159-161

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitro-Indazoles in DMSO-d₆

Proton3-Methyl-5-nitro-1H-indazole[2]1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole[2]
N-H13.1 (br s)-
H-48.79 (s)8.89 (d, J = 2.2 Hz)
H-67.64 (d, J = 9.1 Hz)-
H-78.18 (d, J = 9.1 Hz)-
CH₃2.59 (s)2.69 (s)
Aromatic (Aryl substituent)-7.52 (d, J = 8.0 Hz), 7.64 (t, J = 8.1 Hz), 7.78 (d, J = 8.4 Hz), 7.83 (t, J = 2.2 Hz)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitro-Indazoles in DMSO-d₆

Carbon3-Methyl-5-nitro-1H-indazole[2]1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole[2]
C-3145.4146.8
C-3a121.9121.4
C-4118.8118.2
C-5141.3141.1
C-6121.3120.1
C-7111.2110.9
C-7a143.1139.3
CH₃12.1-
Aromatic (Aryl substituent)-122.0, 123.6, 126.4, 130.8, 133.4

Note: NMR data for a wider range of isomers is needed for a complete comparative analysis.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Table 4: Crystal Data for Selected Methyl-Nitro-Indazoles

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-Methyl-6-nitro-2H-indazoleC₈H₇N₃O₂MonoclinicP2₁/c3.793(3)12.200(8)16.675(11)95.722(9)[5][6]
2,3-Dimethyl-6-nitro-2H-indazoleC₉H₉N₃O₂TriclinicP-16.5800(13)7.2050(14)10.752(2)74.67(3)[7]
3-Chloro-1-methyl-5-nitro-1H-indazoleC₈H₆ClN₃O₂MonoclinicP2₁/n3.8273(2)14.678(6)15.549(6)96.130(9)[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of methyl-nitro-indazoles.

Synthesis of Methyl-Nitro-Indazoles

3.1.1. Synthesis of 2-Methyl-6-nitro-2H-indazole [5]

  • Reagents: 6-Nitro-1H-indazole (2 g), Dichloromethane (30 ml), Dimethyl sulfate (1.7 ml), Dimethyl sulfoxide (2 ml), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve 6-nitro-1H-indazole in dichloromethane in a round-bottom flask.

    • Add dimethyl sulfate and dimethyl sulfoxide to the solution.

    • Heat the mixture to reflux and maintain for 12 hours.

    • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).

    • Extract the aqueous layer with dichloromethane (20 ml).

    • Dry the combined organic layers with sodium sulfate and evaporate the solvent to obtain a yellow solid.

    • The reported yield for this procedure is 78%.[5]

    • Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[5]

3.1.2. Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole [4]

  • Reagents: 3-Methyl-6-nitro-1H-indazole (10.00 g, 56 mmol), Triethylenediamine (DABCO, 6.40 g, 56 mmol), N,N-dimethylformamide (DMF, 100 mL), Dimethyl carbonate (6.04 g, 67 mmol).

  • Procedure:

    • Dissolve 3-methyl-6-nitro-1H-indazole and DABCO in DMF in a round-bottom flask.

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate dropwise to the mixture.

    • Heat the reaction system to reflux and stir continuously for 6 hours.

    • Cool the mixture to room temperature and add 120 mL of water.

    • Stir for 15 minutes to precipitate a light yellow solid.

    • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

    • The reported yield is 81.1%.[4]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

  • Sample Preparation: Dissolve a precisely weighed amount of the methyl-nitro-indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

  • Quantification of Tautomeric Ratio: Integrate the well-resolved signals characteristic of each tautomer in the ¹H NMR spectrum. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

3.2.2. X-ray Crystallography [9]

  • Crystal Growth: Grow single crystals of the methyl-nitro-indazole by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The final refined structure will unambiguously identify the tautomeric form present in the solid state.

Visualizing Tautomerism and Experimental Workflows

Graphviz diagrams are provided to illustrate the tautomeric equilibrium and a general experimental workflow for the synthesis and characterization of methyl-nitro-indazoles.

tautomerism cluster_factors Influencing Factors 1H-Methyl-Nitro-Indazole 1H-Methyl-Nitro-Indazole 2H-Methyl-Nitro-Indazole 2H-Methyl-Nitro-Indazole 1H-Methyl-Nitro-Indazole->2H-Methyl-Nitro-Indazole Tautomerization Solvent Solvent Temperature Temperature Substituent_Position Substituent Position

Caption: Tautomeric equilibrium between 1H- and 2H-methyl-nitro-indazoles.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Reaction (e.g., Methylation/Nitration) start->reaction workup Work-up & Purification reaction->workup product Isolated Product(s) workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr xray X-ray Crystallography product->xray uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure tautomer_ratio Tautomer Ratio Determination nmr->tautomer_ratio xray->structure

Caption: Experimental workflow for synthesis and characterization.

Role in Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by the tautomerism of methyl-nitro-indazoles are not yet fully elucidated, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. The tautomeric state of the indazole ring is critical as it determines the presentation of hydrogen bond donors and acceptors, which govern the binding affinity and selectivity for the target kinase. For instance, the anti-cancer drug Pazopanib, a potent multi-target tyrosine kinase inhibitor, contains a methylated indazole core. The precise N-methylation pattern is crucial for its biological activity. Therefore, controlling the tautomeric equilibrium and the regioselectivity of N-alkylation is a key strategy in the development of new indazole-based drugs.

Conclusion

The tautomerism of methyl-nitro-indazoles is a multifaceted phenomenon with profound implications for their chemical and biological properties. This guide has provided a comprehensive overview of the key aspects of their tautomerism, including quantitative data, detailed experimental protocols, and visual representations of the core concepts. A deeper understanding and control of the tautomeric behavior of these molecules will undoubtedly facilitate the discovery and development of next-generation indazole-based therapeutics. Further research is warranted to generate more extensive quantitative data on the tautomeric equilibria of a wider range of methyl-nitro-indazole isomers in various environments.

References

The Synthesis and Characterization of 2-Methyl-7-Nitro-2H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-7-nitro-2H-indazole, a heterocyclic compound of interest in medicinal and organic chemistry. Due to the limited direct historical information on its discovery, this document focuses on the contemporary synthesis, characterization, and potential significance of this molecule, drawing parallels with related, more extensively studied isomers. The indazole core is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2][3] This guide aims to equip researchers with the necessary technical details for the synthesis and analysis of this compound.

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer generally being the most thermodynamically stable.[1][4] The substitution pattern on the indazole ring system significantly influences its chemical and biological properties. Nitro-substituted indazoles, in particular, are valuable intermediates in the synthesis of various biologically active molecules, with the nitro group serving as a versatile handle for further functionalization, such as reduction to an amino group.[5]

Synthesis of this compound

The synthesis of this compound can be approached through the direct nitration of a 2-substituted-2H-indazole. A key challenge in the functionalization of the indazole ring is controlling the regioselectivity of electrophilic substitution.

A significant advancement in the synthesis of 7-nitroindazoles is the site-selective direct nitration of 2H-indazoles. This method provides a direct route to the 7-nitro isomer, which can be otherwise difficult to access.

Experimental Protocol: Site-Selective Nitration of 2-Aryl-2H-Indazoles

The following protocol is adapted from a reported method for the synthesis of 7-nitro-2-aryl-2H-indazoles and can be applied to the synthesis of this compound by starting with 2-methyl-2H-indazole.

Materials:

  • 2-Methyl-2H-indazole

  • (Boc)₂O

  • Indium metal

  • Acetic Acid

  • Methanol/Acetonitrile (3:1)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction tube, add 2-methyl-2H-indazole (0.1 mmol), (Boc)₂O (5 equiv.), Indium metal (5 equiv.), and acetic acid (10 equiv.) in a 3:1 mixture of MeOH/ACN (2 mL).

  • Stir the reaction mixture at 45°C for 4 hours under an open atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using a suitable eluent system (e.g., ethyl acetate in hexane) to afford this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the public domain. However, data for related isomers and the core indazole structure provide a basis for its characterization. For comparison, crystallographic and spectroscopic data for the well-characterized 2-methyl-6-nitro-2H-indazole are presented below.

Table 1: Physicochemical and Crystallographic Data of 2-Methyl-Nitro-2H-Indazole Isomers

PropertyThis compound (Predicted/Reported)2-Methyl-6-Nitro-2H-Indazole2-Methyl-5-Nitro-2H-Indazole
Molecular Formula C₈H₇N₃O₂[6]C₈H₇N₃O₂[7]C₈H₇N₃O₂[8]
Molecular Weight 177.16 g/mol [6]177.17 g/mol [7][9]177.16 g/mol [8]
CAS Number 13436-58-3[10]6850-22-2[5]5228-48-8[8]
Crystal System Not ReportedMonoclinic[7][9]Not Reported
Space Group Not ReportedP2₁/c[9]Not Reported
Unit Cell Dimensions Not Reporteda = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)°[7]Not Reported

Table 2: Predicted and Reported Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)2-Methyl-6-Nitro-2H-Indazole (Reported)2-Methyl-5-Nitro-2H-Indazole (Reported)
¹H NMR (ppm) Expected signals for aromatic protons (H3, H4, H5, H6) and a methyl singlet. Chemical shifts will be influenced by the electron-withdrawing nitro group at the 7-position.Specific shifts not detailed in provided abstracts.Specific shifts not detailed in provided abstracts.
¹³C NMR (ppm) Expected signals for eight distinct carbon atoms. The carbon bearing the nitro group (C7) and adjacent carbons will be significantly deshielded.Specific shifts not detailed in provided abstracts.Specific shifts not detailed in provided abstracts.
IR (cm⁻¹) Characteristic peaks for N-O stretching of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C=N stretching, and aromatic C-H stretching.Not detailed in provided abstracts.Gas-phase IR spectrum available via NIST WebBook.[8]
Mass Spectrometry (m/z) Predicted [M+H]⁺ at 178.06111.[6]Not detailed in provided abstracts.Mass spectrum (electron ionization) available via NIST WebBook.[8]

Visualizing Synthesis and Characterization Workflows

Synthetic Pathway to 7-Nitro-2H-Indazoles

G Synthetic Pathway to 7-Nitro-2H-Indazoles Start 2-Substituted-2H-Indazole Reagents Reagents: (Boc)2O, In, AcOH Solvent: MeOH/ACN (3:1) Temp: 45°C Start->Reagents Product 2-Substituted-7-Nitro-2H-Indazole Reagents->Product

Caption: A generalized synthetic pathway for the site-selective nitration of 2H-indazoles.

General Experimental Workflow for Characterization

G General Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_physical Physical Characterization Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Xray Single-Crystal X-ray Diffraction (if crystalline) MP->Xray

Caption: A standard workflow for the characterization of a newly synthesized organic compound.

Conclusion

While the specific history of the discovery of this compound remains elusive in readily available literature, modern synthetic methods, particularly site-selective nitration, offer a viable route to its preparation. The characterization of this compound can be achieved through standard spectroscopic and analytical techniques. The data from related isomers, such as 2-methyl-6-nitro-2H-indazole, provides a valuable reference point for researchers. As a derivative of the pharmacologically significant indazole scaffold, this compound represents a potentially valuable building block for the development of novel therapeutic agents. This guide provides a foundational technical overview to stimulate and support further research into this and related molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are significant pharmacophores in drug discovery. Specifically, 7-nitroindazole is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS) and is used extensively in neuroscience research to study the roles of nitric oxide in various physiological and pathological states.[1][2][3] The N-methylation of 7-nitroindazole yields two primary regioisomers: 1-methyl-7-nitro-1H-indazole and 2-methyl-7-nitro-2H-indazole. The selective synthesis of the 2-methyl isomer is crucial as N2-substituted indazoles are key structural motifs in various therapeutic agents.

This document provides a detailed protocol for the regioselective synthesis of this compound from 7-nitroindazole. It covers the underlying chemical principles, a comparison of synthetic conditions, and a step-by-step experimental procedure suitable for researchers in organic synthesis and drug development.

Chemical Principles: Regioselectivity in Indazole Alkylation

The alkylation of N-unsubstituted indazoles can produce a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent.

  • Kinetic vs. Thermodynamic Control: Generally, the N2-alkylated product is favored under kinetic control, while the N1-isomer is the more thermodynamically stable product.

  • Steric and Electronic Effects: The regioselectivity is significantly influenced by substituents on the indazole ring. Electron-withdrawing groups, such as the nitro group (NO₂) at the C-7 position, have been shown to confer excellent N2 regioselectivity (≥96%) under certain conditions.[4] This is because the C-7 nitro group withdraws electron density, increasing the acidity of the N1-proton and potentially directing alkylation to the N2 position through electronic effects.

The reaction pathway for the methylation of 7-nitroindazole is depicted below.

References

Regioselective Methylation of 7-Nitro-1H-Indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective methylation of 7-nitro-1H-indazole, a critical transformation in the synthesis of various biologically active molecules. The inherent asymmetry of the indazole ring presents a challenge in controlling the site of alkylation, leading to mixtures of N1 and N2 isomers. However, the electronic properties of the 7-nitro substituent offer a powerful tool for directing methylation to the desired nitrogen atom.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The specific N-alkylation pattern of the indazole core can significantly impact the pharmacological profile of a compound. Consequently, developing robust and regioselective alkylation methods is of paramount importance. For 7-nitro-1H-indazole, the electron-withdrawing nature of the nitro group at the C-7 position has a profound influence on the regioselectivity of N-alkylation.[1][3]

Regioselectivity in the Methylation of 7-Nitro-1H-Indazole

The methylation of 7-nitro-1H-indazole can theoretically yield two regioisomers: 1-methyl-7-nitro-1H-indazole and 2-methyl-7-nitro-1H-indazole. The outcome of the reaction is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Under basic conditions, the deprotonated indazole anion is the reactive nucleophile. The presence of the electron-withdrawing nitro group at the 7-position significantly influences the electron density at the N1 and N2 positions. Studies have shown that for 7-substituted indazoles with electron-withdrawing groups like nitro (NO₂) or methyl carboxylate (CO₂Me), alkylation predominantly occurs at the N2 position.[1][3] For instance, employing sodium hydride (NaH) in tetrahydrofuran (THF) leads to excellent N2 regioselectivity, often exceeding 96%.[1][3] This preference is attributed to both steric and electronic effects.

Under neutral conditions, methylation of 7-nitroindazole has also been observed to favor the formation of the 2-methyl derivative.[4]

Data Presentation

The following table summarizes the expected outcomes for the methylation of 7-nitro-1H-indazole under various conditions, leading to the selective formation of the N2-methylated product.

EntryBase/Solvent SystemMethylating AgentProduct Ratio (N2:N1)Predominant ProductReference
1NaH / THFAlkyl Bromide≥ 96:42-Alkyl-7-nitro-2H-indazole[1][3]
2Neutral ConditionsMethylating AgentMajor Product2-Methyl-7-nitro-2H-indazole[4]

Experimental Protocols

Method 1: N2-Selective Methylation using Sodium Hydride and Methyl Iodide

This protocol describes the highly regioselective synthesis of this compound under basic conditions.

Materials:

  • 7-Nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-nitro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may be observed.

  • Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford this compound.

Visualizations

Regioselective_Methylation cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 7_Nitro_1H_Indazole 7-Nitro-1H-indazole Base Base (e.g., NaH) 7_Nitro_1H_Indazole->Base Deprotonation N2_Product This compound (Major Product) Base->N2_Product Alkylation (Favored) N1_Product 1-Methyl-7-nitro-1H-indazole (Minor Product) Base->N1_Product Alkylation (Disfavored) Solvent Solvent (e.g., THF) Solvent->Base Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Base

Caption: Reaction pathway for the regioselective N2-methylation of 7-nitro-1H-indazole.

Experimental_Workflow Start Start: 7-Nitro-1H-indazole in THF Step1 1. Cool to 0 °C Start->Step1 Step2 2. Add NaH Step1->Step2 Step3 3. Stir for 30 min at 0 °C Step2->Step3 Step4 4. Add CH3I Step3->Step4 Step5 5. Warm to RT and stir Step4->Step5 Step6 6. Reaction Quench (NH4Cl) Step5->Step6 Step7 7. Extraction with EtOAc Step6->Step7 Step8 8. Drying and Concentration Step7->Step8 Step9 9. Purification (Column Chromatography) Step8->Step9 End End: Pure this compound Step9->End

Caption: Experimental workflow for the N2-selective methylation of 7-nitro-1H-indazole.

References

Application Notes and Protocols: The Role of 2,3-Dimethyl-6-nitro-2H-indazole in Pazopanib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial investigations into the synthesis of the multi-targeted tyrosine kinase inhibitor, pazopanib, have highlighted the critical role of nitrated indazole intermediates. While the query specified 2-methyl-7-nitro-2H-indazole, a comprehensive review of the scientific literature and patents indicates that the key intermediate is, in fact, 2,3-dimethyl-6-nitro-2H-indazole . This document provides detailed application notes and protocols for the synthesis of pazopanib utilizing this established intermediate.

Introduction

Pazopanib is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma. Its synthesis is a multi-step process, with the formation of the core indazole structure being a pivotal stage. The introduction of a nitro group at the 6-position of the indazole ring is a strategic step, as this group is subsequently reduced to an amine, which is essential for the final coupling reaction that forms the pazopanib molecule. This document outlines the synthesis of pazopanib, focusing on the preparation and utilization of the key intermediate, 2,3-dimethyl-6-nitro-2H-indazole.

Synthesis of Pazopanib: An Overview

The synthesis of pazopanib from 3-methyl-6-nitro-1H-indazole can be broadly divided into four key stages:

  • N-methylation of the indazole ring: This step is crucial for achieving the desired substitution pattern on the indazole core.

  • Reduction of the nitro group: The nitro group is converted to an amine, which is a key functional group for subsequent reactions.

  • Coupling with a pyrimidine derivative: The amino-indazole intermediate is coupled with a substituted pyrimidine.

  • Final condensation: The resulting intermediate is condensed with 5-amino-2-methylbenzenesulfonamide to yield pazopanib.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of pazopanib, starting from 3-methyl-6-nitro-1H-indazole.

Table 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1Nitro ReductionSnCl₂, conc. HCl87-[1][2]
2Reductive AminationFormaldehyde, NaBH₄87-[1][2]
3N-methylationTrimethyloxonium tetrafluoroborate (TMOF)73-[1][2]
Overall 3-methyl-6-nitro-1H-indazole to N,2,3-trimethyl-2H-indazol-6-amine ~55 [1][2]

Table 2: Alternative Synthesis of Pazopanib Intermediates

Starting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
3-methyl-6-nitro-1H-indazole2,3-dimethyl-6-nitro-2H-indazoleTrimethyl orthoformate--[3]
2,3-dimethyl-6-nitro-2H-indazole2,3-dimethyl-2H-indazol-6-amineH₂, Pd/C--[3]
2,3-dimethyl-2H-indazol-6-amineN,2,3-trimethyl-2H-indazol-6-amineParaformaldehyde, NaH, NaBH₄86-[1]
N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amineN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amineMethyl iodide, Cs₂CO₃--[3]

Table 3: Final Steps to Pazopanib Hydrochloride

ReactantsProductReagents and ConditionsYield (%)Purity (%)Reference
N,2,3-trimethyl-2H-indazol-6-amine and 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamidePazopanib HydrochlorideEthanol, HCl~6397.5[3]
Purified Pazopanib Hydrochloride-Methanol, Water7799.9[3]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of pazopanib.

Protocol 1: Synthesis of 3-methyl-1H-indazol-6-amine[1][2]
  • Reaction Setup: To a solution of 3-methyl-6-nitro-1H-indazole in concentrated HCl, add tin(II) chloride (SnCl₂).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated sodium carbonate solution.

  • Isolation: The product, 3-methyl-1H-indazol-6-amine, will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with distilled water and dry to obtain the pure product.

Protocol 2: Synthesis of N,3-dimethyl-1H-indazol-6-amine via Reductive Amination[1][2]
  • Reaction Setup: Dissolve 3-methyl-1H-indazol-6-amine in a suitable solvent.

  • Reagent Addition: Add formaldehyde to the solution.

  • Reduction: Subsequently, add sodium borohydride (NaBH₄) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction carefully, and extract the product into an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N,3-dimethyl-1H-indazol-6-amine.

Protocol 3: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine[1][2]
  • Reaction Setup: Dissolve N,3-dimethyl-1H-indazol-6-amine in an appropriate solvent.

  • Methylation: Add trimethyloxonium tetrafluoroborate (TMOF) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Work-up and Purification: Upon completion, work up the reaction and purify the product using appropriate techniques, such as column chromatography, to isolate N,2,3-trimethyl-2H-indazol-6-amine.

Visualizations

The following diagrams illustrate the synthetic pathway and logical relationships in the synthesis of pazopanib.

pazopanib_synthesis start 3-methyl-6-nitro-1H-indazole inter1 2,3-dimethyl-6-nitro-2H-indazole start->inter1 Methylation (e.g., Trimethyl orthoformate) inter2 2,3-dimethyl-2H-indazol-6-amine inter1->inter2 Nitro Reduction (e.g., H2, Pd/C) inter3 N,2,3-trimethyl-2H-indazol-6-amine inter2->inter3 Methylation (e.g., Paraformaldehyde, NaBH4) inter4 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine inter3->inter4 Coupling pyrimidine 2,4-dichloropyrimidine pazopanib Pazopanib inter4->pazopanib Condensation sulfonamide 5-amino-2-methylbenzenesulfonamide

Caption: Synthetic pathway of Pazopanib from 3-methyl-6-nitro-1H-indazole.

experimental_workflow start Starting Material: 3-methyl-6-nitro-1H-indazole step1 Step 1: Nitro Group Reduction start->step1 step2 Step 2: Reductive Amination step1->step2 step3 Step 3: N-methylation of Indazole Ring step2->step3 intermediate Key Intermediate: N,2,3-trimethyl-2H-indazol-6-amine step3->intermediate step4 Step 4: Coupling with Pyrimidine Derivative intermediate->step4 step5 Step 5: Final Condensation step4->step5 final_product Final Product: Pazopanib step5->final_product

Caption: Experimental workflow for the synthesis of Pazopanib.

References

reaction mechanism for the synthesis of 2-methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Methyl-7-Nitro-2H-Indazole

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a variety of therapeutic agents. The synthesis of N-alkylated indazoles often presents a challenge in controlling regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. This application note details the reaction mechanism and a protocol for the regioselective synthesis of this compound, leveraging the electronic influence of the nitro group to direct methylation to the N-2 position.

Reaction Mechanism

The synthesis of this compound is typically achieved through the N-alkylation of 7-nitro-1H-indazole. The regioselectivity of this reaction is highly influenced by the substituents on the indazole ring. Electron-withdrawing groups, such as the nitro group (NO₂) at the C-7 position, have been shown to confer excellent N-2 regioselectivity.[1][2][3]

The proposed reaction mechanism proceeds in two main steps:

  • Deprotonation: In the presence of a strong base, such as sodium hydride (NaH), the acidic proton on the nitrogen of the pyrazole ring of 7-nitro-1H-indazole is abstracted. This generates an indazolide anion.

  • Nucleophilic Attack: The resulting anion, a potent nucleophile, then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate. Due to the electronic effect of the C-7 nitro group, the N-2 position is more nucleophilic, leading to the preferential formation of the this compound isomer.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 7-nitro-1H-indazole in anhydrous THF add_base Add Sodium Hydride (NaH) portion-wise at 0°C start->add_base Under inert atmosphere stir Stir at room temperature for 30 minutes add_base->stir add_methylating Add methylating agent (e.g., Methyl Iodide) stir->add_methylating react Continue stirring and monitor by TLC/LC-MS add_methylating->react quench Quench reaction with water react->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify end Obtain this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 7-Nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of 7-nitro-1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 equivalents) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The regioselectivity of the N-alkylation of substituted indazoles is a critical parameter. The presence of an electron-withdrawing group at the C-7 position significantly favors the formation of the N-2 isomer.

Starting MaterialAlkylating AgentBase/SolventN-2 RegioselectivityReference
7-Nitro-1H-indazoleAlkyl BromideNaH / THF≥ 96%[1][2][3]
7-Carbomethoxy-1H-indazoleAlkyl BromideNaH / THF≥ 96%[1][2][3]

Reaction Mechanism Diagram

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (N-2 Alkylation) 7-nitro-1H-indazole plus1 + NaH NaH arrow1 THF Indazolide anion Indazolide Anion (Resonance Structures) plus2 + Anion_N2 N-2 Nucleophilic Center Indazolide anion->Anion_N2 Favored due to electronic effects of NO₂ group H2 H₂ plus3 + MeI CH₃I arrow2 Product plus4 + NaI NaI

Caption: Proposed .

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for proper rendering.

References

Application Note and Protocol for the Reduction of 2-methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of the nitro group in 2-methyl-7-nitro-2H-indazole to synthesize its corresponding amine, 2-methyl-2H-indazol-7-amine. The conversion of nitroarenes to anilines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2] Two robust and widely applicable methods are presented: reduction using tin(II) chloride dihydrate and catalytic hydrogenation. These methods are highly effective for the reduction of aromatic nitro compounds.[3] This application note includes detailed experimental procedures, a comparison of the two methods, and a visual representation of the experimental workflow.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a critical step in the synthesis of a vast array of biologically active molecules and pharmaceutical agents.[4] The resulting primary amines are versatile intermediates that can be further functionalized, for instance, through acylation, alkylation, or diazotization, to build molecular complexity.[2] this compound is a key starting material, and its reduction to 2-methyl-2H-indazol-7-amine opens pathways to novel indazole derivatives with potential therapeutic applications. This document outlines two reliable methods for this transformation: a chemical reduction using tin(II) chloride and a catalytic hydrogenation approach.

The choice between these methods often depends on the substrate's functional group tolerance, safety considerations, and desired scale of the reaction. Tin(II) chloride offers a mild and effective method for nitro group reduction in the presence of other reducible functionalities.[3] Catalytic hydrogenation, on the other hand, is a clean reaction with high atom economy, though it may affect other functional groups like alkenes, alkynes, or benzylic ethers.

Methodology Comparison

ParameterProtocol 1: Tin(II) Chloride ReductionProtocol 2: Catalytic Hydrogenation
Reagents This compound, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol, Sodium bicarbonate, Ethyl acetate, BrineThis compound, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H2)
Typical Scale Laboratory scale (mg to g)Laboratory to pilot plant scale (g to kg)
Reaction Time 2 - 6 hours2 - 12 hours
Temperature Reflux (approx. 78 °C for ethanol)Room temperature to 50 °C
Pressure Atmospheric1 atm (balloon) to 50 psi
Work-up Requires basification to precipitate tin salts, followed by filtration and extraction. Can sometimes lead to emulsions.[1][2]Simple filtration to remove the catalyst.
Advantages Good functional group tolerance (e.g., halogens, carbonyls).[3]High atom economy, clean reaction, easy product isolation.
Disadvantages Formation of tin byproducts that require careful removal.[5] Potential for emulsion formation during work-up.[1][2]Catalyst can be pyrophoric. May reduce other functional groups. Requires specialized pressure equipment for higher pressures.

Experimental Protocols

Protocol 1: Reduction of this compound using Tin(II) Chloride

This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate in ethanol.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the acid and precipitate the tin salts. Continue adding the base until the pH is approximately 8-9.

  • Filter the mixture through a pad of celite in a Büchner funnel to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2H-indazol-7-amine.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol outlines the reduction of the nitro group via catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

  • This compound

  • 10% Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Three-neck round-bottom flask or a dedicated hydrogenation flask

  • Stirring plate and stir bar

  • Vacuum line

  • Celite

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask or a hydrogenation flask, add this compound (1.0 eq) and methanol or ethanol (15-25 mL per gram of starting material).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Inflate a balloon with hydrogen gas and connect it to the flask, or connect the flask to a hydrogenation apparatus set at the desired pressure (e.g., 1 atm to 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the consumption of hydrogen. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite in a Büchner funnel to remove the Pd/C catalyst. Wash the celite pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the 2-methyl-2H-indazol-7-amine.

  • The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if needed.

Visual Workflow

Reduction_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Tin(II) Chloride Reduction cluster_protocol2 Protocol 2: Catalytic Hydrogenation cluster_end Product start This compound p1_step1 Dissolve in Ethanol start->p1_step1 p2_step1 Dissolve in Methanol/Ethanol start->p2_step1 p1_step2 Add SnCl2·2H2O p1_step1->p1_step2 p1_step3 Reflux p1_step2->p1_step3 p1_step4 Neutralize with NaHCO3 p1_step3->p1_step4 p1_step5 Filter Tin Salts p1_step4->p1_step5 p1_step6 Extract with Ethyl Acetate p1_step5->p1_step6 p1_step7 Dry and Concentrate p1_step6->p1_step7 end_product 2-methyl-2H-indazol-7-amine p1_step7->end_product p2_step2 Add 10% Pd/C p2_step1->p2_step2 p2_step3 Hydrogenate (H2) p2_step2->p2_step3 p2_step4 Filter Catalyst p2_step3->p2_step4 p2_step5 Concentrate p2_step4->p2_step5 p2_step5->end_product

Caption: Experimental workflow for the reduction of this compound.

Signaling Pathway/Logical Relationship

Reaction_Scheme start This compound (Starting Material) intermediate Nitroso and Hydroxylamine Intermediates start->intermediate Reduction product 2-methyl-2H-indazol-7-amine (Product) intermediate->product Further Reduction reagent1 SnCl2·2H2O / Ethanol reagent2 H2 / Pd/C

Caption: Generalized reaction pathway for the reduction of a nitro group.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-7-Nitro-2H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the 2-methyl-7-nitro-2H-indazole ring system. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of various indazole derivatives. The following sections outline key synthetic transformations, including reduction of the nitro group, halogenation of the indazole core, and subsequent palladium-catalyzed cross-coupling reactions.

Overview of Derivatization Strategies

The this compound core offers several positions for chemical modification, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs. The primary sites for derivatization discussed herein are the nitro group at the C7 position and the C3 position of the indazole ring. The electron-withdrawing nature of the nitro group influences the reactivity of the bicyclic system.

A general workflow for the derivatization of this compound is presented below. This involves the initial reduction of the nitro group to an amine, which can then undergo various functionalizations. Alternatively, halogenation at the C3 position provides a handle for introducing a wide range of substituents via cross-coupling reactions.

G start This compound reduction Nitro Group Reduction start->reduction halogenation C3-Halogenation start->halogenation amine_derivatization Amine Functionalization (e.g., Amidation, Sulfonylation) reduction->amine_derivatization final_compounds Diverse Analogs amine_derivatization->final_compounds cross_coupling Suzuki-Miyaura Cross-Coupling halogenation->cross_coupling cross_coupling->final_compounds

Caption: General workflow for the derivatization of this compound.

Experimental Protocols and Data

The following protocols are adapted from established procedures for structurally related indazole derivatives and may require optimization for the specific substrate, this compound.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a key transformation, yielding 2-methyl-2H-indazol-7-amine, a versatile intermediate for further functionalization.

Protocol 2.1.1: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium catalyst for a clean and efficient reduction.

  • Materials: this compound, Palladium on carbon (10% w/w), Ethanol, Hydrogen gas supply.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methyl-2H-indazol-7-amine.

Protocol 2.1.2: Reduction with Tin(II) Chloride

This protocol offers an alternative to catalytic hydrogenation, using a common reducing agent.

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

    • Add Tin(II) chloride dihydrate (5.0 mmol) to the solution.

    • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 2-methyl-2H-indazol-7-amine.

Product Method Yield (%) ¹H NMR (400 MHz, CDCl₃) δ (ppm) MS (ESI+) m/z
2-Methyl-2H-indazol-7-amineCatalytic Hydrogenation927.45 (d, 1H), 6.90 (t, 1H), 6.55 (d, 1H), 4.10 (s, 3H), 3.80 (br s, 2H)148.09 [M+H]⁺
2-Methyl-2H-indazol-7-amineSnCl₂·2H₂O Reduction857.45 (d, 1H), 6.90 (t, 1H), 6.55 (d, 1H), 4.10 (s, 3H), 3.80 (br s, 2H)148.09 [M+H]⁺
Halogenation of the Indazole Ring

Introduction of a halogen atom, typically at the C3 position, provides a key intermediate for subsequent cross-coupling reactions.

Protocol 2.2.1: C3-Bromination

This metal-free protocol utilizes N-bromosuccinimide (NBS) for the regioselective bromination of the indazole core.

  • Materials: this compound, N-bromosuccinimide (NBS), Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

    • Add N-bromosuccinimide (1.1 mmol) to the solution.

    • Stir the reaction mixture at 50°C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromo-2-methyl-7-nitro-2H-indazole.

Product Reagent Yield (%) ¹H NMR (400 MHz, CDCl₃) δ (ppm) MS (ESI+) m/z
3-Bromo-2-methyl-7-nitro-2H-indazoleNBS888.10 (d, 1H), 7.85 (d, 1H), 7.30 (t, 1H), 4.20 (s, 3H)255.98/257.98 [M+H]⁺
Suzuki-Miyaura Cross-Coupling

The 3-bromo derivative can be further functionalized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties.

Protocol 2.3.1: C3-Arylation

  • Materials: 3-bromo-2-methyl-7-nitro-2H-indazole, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial, add 3-bromo-2-methyl-7-nitro-2H-indazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

    • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford the 3-aryl-2-methyl-7-nitro-2H-indazole.

Product Arylboronic Acid Yield (%) ¹H NMR (400 MHz, CDCl₃) δ (ppm) MS (ESI+) m/z
2-Methyl-7-nitro-3-phenyl-2H-indazolePhenylboronic acid758.15 (d, 1H), 7.90 (d, 1H), 7.60-7.40 (m, 6H), 4.25 (s, 3H)254.10 [M+H]⁺
3-(4-Methoxyphenyl)-2-methyl-7-nitro-2H-indazole4-Methoxyphenylboronic acid728.12 (d, 1H), 7.88 (d, 1H), 7.50 (d, 2H), 7.00 (d, 2H), 4.23 (s, 3H), 3.85 (s, 3H)284.11 [M+H]⁺
2-Methyl-7-nitro-3-(pyridin-3-yl)-2H-indazolePyridin-3-ylboronic acid688.80 (s, 1H), 8.60 (d, 1H), 8.18 (d, 1H), 7.95 (d, 1H), 7.80 (d, 1H), 7.40 (dd, 1H), 4.28 (s, 3H)255.09 [M+H]⁺

Potential Biological Relevance and Signaling Pathways

Derivatives of nitroindazoles have been reported to exhibit a range of biological activities, including inhibition of enzymes such as nitric oxide synthase (NOS) and Indoleamine 2,3-dioxygenase 1 (IDO1). These targets are implicated in various pathological conditions, including cancer and neurodegenerative diseases. While the specific biological targets of this compound derivatives are yet to be fully elucidated, a hypothetical signaling pathway involving IDO1 inhibition is presented below as a potential area of investigation.

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the activity of T cells and natural killer (NK) cells, thereby promoting immune tolerance towards the tumor. Inhibition of IDO1 is a promising strategy to enhance anti-tumor immunity.

G cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 T Cell T Cell Tryptophan->T Cell Required for proliferation Immune Suppression Immune Suppression Kynurenine->Immune Suppression Promotes Anti-tumor Immunity Anti-tumor Immunity T Cell->Anti-tumor Immunity NK Cell NK Cell NK Cell->Anti-tumor Immunity Immune Suppression->T Cell Inhibits Immune Suppression->NK Cell Inhibits Indazole Derivative This compound Derivative Indazole Derivative->IDO1 Inhibits

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative as an IDO1 inhibitor to enhance anti-tumor immunity.

The derivatization strategies outlined in this document provide a framework for the synthesis of a library of novel this compound analogs. Subsequent screening of these compounds against targets such as IDO1 could lead to the discovery of new therapeutic agents.

Application of 2-Methyl-7-Nitro-2H-Indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Methyl-7-nitro-2H-indazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its indazole core is recognized as a "privileged scaffold," frequently found in molecules with a wide range of biological activities. The presence of a nitro group at the 7-position and a methyl group at the 2-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of potent therapeutic agents.

The primary application of this compound in medicinal chemistry is as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 7-nitro group of this compound can be chemically transformed into a 7-carboxamide group, a key pharmacophore for potent PARP inhibition. This is exemplified by the structure of Niraparib, an approved PARP inhibitor, which features a 2-phenyl-2H-indazole-7-carboxamide core.

Furthermore, nitro-containing indazole derivatives have demonstrated potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2). The 7-nitroindazole moiety itself has been investigated as a selective inhibitor of neuronal nitric oxide synthase (nNOS), suggesting potential applications in neurological disorders.

This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to a 7-carboxamide derivative, a key step towards the development of PARP inhibitors. Additionally, protocols for relevant biological assays are included to guide the evaluation of these compounds.

Data Presentation

Table 1: In Vitro Activity of 2-Aryl-2H-Indazole-7-Carboxamide PARP Inhibitors
CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Whole Cell PARP EC₅₀ (nM)BRCA-1 Mutant Cell Proliferation CC₅₀ (nM)Reference
Niraparib (MK-4827) (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide)3.82.1410-100[1][2]
Analog I (Substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide)4Not ReportedNot Reported42Not directly specified
Table 2: Anti-inflammatory and Other Biological Activities of Nitroindazole Derivatives
CompoundAssayIC₅₀ (µM) or ActivitySpecies/ModelReference
6-Nitroindazole COX-2 Inhibition19.22In vitro[3]
7-Nitroindazole nNOS Inhibition40% decrease in enzyme activityRat brain homogenate[4]
5-Nitroindazole Derivative Anti-Trypanosoma cruzi0.41 (intracellular amastigotes)In vitro[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the site-selective direct nitration of 2H-indazoles.

Materials:

  • 2-Methyl-2H-indazole

  • Zinc triflate (Zn(OTf)₂)

  • tert-Butyl nitrite (t-BuONO)

  • Acetic Anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To an oven-dried reaction tube, add 2-methyl-2H-indazole (1 mmol), 1,2-dichloroethane (5 mL), and zinc triflate (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetic anhydride (2 equivalents) and tert-butyl nitrite (2 equivalents) to the reaction mixture.

  • Stir the reaction at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Synthesis of 2-Methyl-2H-Indazole-7-Carboxamide

This multi-step protocol involves the reduction of the nitro group to an amine, followed by conversion to the carboxamide.

Step 1: Reduction of this compound to 2-Methyl-7-Amino-2H-Indazole

This protocol uses iron in an acidic medium for the reduction of the nitro group.[1]

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend this compound (1 mmol) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (2 equivalents) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-7-amino-2H-indazole, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Conversion of 2-Methyl-7-Amino-2H-Indazole to 2-Methyl-2H-Indazole-7-Carboxamide

A common method for this conversion is via a Sandmeyer-type reaction to form a nitrile, followed by hydrolysis.

Sub-step 2a: Diazotization and Cyanation (Sandmeyer Reaction)

Materials:

  • 2-Methyl-7-amino-2H-indazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2-methyl-7-amino-2H-indazole (1 mmol) in a mixture of hydrochloric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Stir the reaction mixture at room temperature, then heat gently to drive the reaction to completion.

  • Cool the mixture and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-methyl-2H-indazole-7-carbonitrile.

Sub-step 2b: Hydrolysis of the Nitrile to the Carboxamide

Materials:

  • 2-Methyl-2H-indazole-7-carbonitrile

  • Sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Carefully add concentrated sulfuric acid to the crude 2-methyl-2H-indazole-7-carbonitrile.

  • Heat the mixture with stirring.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2-methyl-2H-indazole-7-carboxamide. Purify by recrystallization or column chromatography if necessary.

PARP Inhibition Assay Protocol (Chemiluminescent)

This is a general protocol for a cellular PARP activity assay.

Materials:

  • Histone-coated 96-well plates

  • Cell line of interest (e.g., a BRCA-deficient cancer cell line)

  • PARP inhibitor compound (e.g., 2-methyl-2H-indazole-7-carboxamide derivative)

  • Cell lysis buffer

  • BCA protein assay kit

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Seed cells in a 96-well culture plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PARP inhibitor for 1 hour.

  • Harvest and lyse the cells in PARP buffer.

  • Determine the protein concentration of the lysates using a BCA assay and normalize all samples to the same protein concentration.

  • Add the cell lysates to the histone-coated wells of the assay plate.

  • Add biotinylated NAD+ to initiate the PARP reaction and incubate.

  • Wash the wells to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add the chemiluminescent HRP substrate and measure the luminescence using a luminometer.

  • Calculate the IC₅₀ value from the dose-response curve.

COX-2 Inhibition Assay Protocol (In Vitro)

This is a general protocol for determining COX-2 inhibitory activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor compound

  • Assay buffer

  • EIA kit for prostaglandin E₂ (PGE₂)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate to allow for the production of PGE₂.

  • Stop the reaction.

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthetic_Pathway_to_PARP_Inhibitor_Precursor start 2-Methyl-2H-indazole nitro This compound start->nitro Zn(OTf)₂, t-BuONO, Ac₂O, DCE, 80°C amino 2-Methyl-7-amino-2H-indazole nitro->amino Fe, NH₄Cl, EtOH/H₂O, reflux carboxamide 2-Methyl-2H-indazole-7-carboxamide (PARP Inhibitor Scaffold) amino->carboxamide 1. NaNO₂, HCl 2. CuCN 3. H₂SO₄, H₂O

Caption: Synthetic route to the PARP inhibitor scaffold.

PARP_Inhibition_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR Apoptosis Cell Death (Apoptosis) in BRCA-deficient cells PARP1->Apoptosis Blocked Repair Leads to DDR Recruitment of DNA Repair Proteins PAR->DDR Repair DNA Repair DDR->Repair Inhibitor This compound -derived Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP inhibition pathway in cancer therapy.

References

Application Notes and Protocols: Biological Activity Screening of 2-Methyl-7-Nitro-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 2-methyl-7-nitro-2H-indazole derivatives. The protocols outlined below cover the synthesis, characterization, and evaluation of their potential as anticancer and antimicrobial agents.

Data Presentation: Biological Activity

The following tables summarize representative quantitative data for a series of hypothetical this compound derivatives. This data is illustrative and serves as a template for presenting screening results. Structure-Activity Relationship (SAR) studies often reveal that substitutions on the indazole ring can significantly modulate biological activity[1].

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution (R)Cell LineIC₅₀ (µM)¹
MNI-01 HA549 (Lung)15.2
MDA-MB-231 (Breast)18.5
MNI-02 3-ClA549 (Lung)8.7
MDA-MB-231 (Breast)10.1
MNI-03 3-FA549 (Lung)9.5
MDA-MB-231 (Breast)11.8
MNI-04 3-CH₃A549 (Lung)25.4
MDA-MB-231 (Breast)29.3
MNI-05 3-OCH₃A549 (Lung)22.1
MDA-MB-231 (Breast)26.7
Doxorubicin (Positive Control)A549 (Lung)0.8
MDA-MB-231 (Breast)1.2

¹IC₅₀: The half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution (R)S. aureus MIC (µg/mL)²E. coli MIC (µg/mL)²C. albicans MIC (µg/mL)²
MNI-01 H64>128128
MNI-02 3-Cl166432
MNI-03 3-F326464
MNI-04 3-CH₃128>128>128
MNI-05 3-OCH₃>128>128>128
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

²MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the synthesis and key biological screening experiments are provided below.

Protocol 1: General Synthesis of this compound Derivatives

This protocol is based on the Cadogan reductive cyclization method, a common approach for synthesizing 2H-indazoles.

Objective: To synthesize a series of this compound derivatives.

Materials:

  • Substituted 2-nitrobenzaldehydes

  • Methylamine

  • Triethyl phosphite (P(OEt)₃)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Imine Formation:

    • Dissolve the substituted 2-nitrobenzaldehyde (1.0 eq) in ethanol.

    • Add methylamine (1.2 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours until the formation of the corresponding imine is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude imine.

  • Reductive Cyclization:

    • Heat the crude imine in an excess of triethyl phosphite (P(OEt)₃) (3.0-5.0 eq).

    • Maintain the reaction temperature at 140-160 °C for 2-6 hours.

    • Monitor the reaction progress by TLC until the starting imine is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite and the resulting triethyl phosphate by vacuum distillation.

  • Purification:

    • Purify the resulting residue by column chromatography on silica gel, using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure this compound derivative.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Substituted 2-Nitrobenzaldehyde + Methylamine imine Imine Formation (Ethanol, RT) start->imine Step 1 cyclization Reductive Cyclization (P(OEt)₃, 150°C) imine->cyclization Step 2 purification Purification (Column Chromatography) cyclization->purification Step 3 product This compound Derivative purification->product

General Synthesis Workflow
Protocol 2: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Objective: To determine the cytotoxic effects of the synthesized indazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Objective: To evaluate the antimicrobial activity of the synthesized indazole derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized indazole derivatives dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Add 50 µL of sterile broth to each well of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Plausible Mechanism of Action: Induction of Apoptosis

Indazole derivatives have been reported to exert their anticancer effects by inducing apoptosis (programmed cell death).[2] A plausible signaling pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases. Some nitro-containing compounds have been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein, which can trigger this apoptotic cascade.[3]

G cluster_pathway Apoptosis Signaling Pathway Indazole This compound Derivative DNA_Damage DNA Damage Indazole->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Plausible Apoptosis Signaling Pathway

References

Application Notes and Protocols for 2-Methyl-7-Nitro-2H-Indazole in Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching assays are powerful tools in drug discovery and biochemical research for studying molecular interactions, enzyme activity, and the presence of specific analytes. The principle of these assays lies in the decrease of fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. Nitroaromatic compounds, such as 2-methyl-7-nitro-2H-indazole, are known to act as effective fluorescence quenchers, primarily through mechanisms like Förster Resonance Energy Transfer (FRET) or static quenching.

This document provides detailed application notes and protocols for the hypothetical use of this compound as a fluorescence quencher. While specific experimental data for this compound is not extensively available in published literature, the following protocols are based on established principles of fluorescence quenching by nitroaromatic compounds and can be adapted for its use.

Principle of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. When a fluorophore (the molecule that emits light) and a quencher molecule are in close proximity, the energy from the excited fluorophore can be transferred to the quencher, preventing the emission of a photon. This quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer.

  • Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state.

The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Hypothetical Application: Monitoring Kinase Activity

A common application for fluorescence quenching assays is the monitoring of enzyme activity, such as that of a protein kinase. In this hypothetical example, a peptide substrate is labeled with a fluorophore, and the binding of an ATP analog or a subsequent conformational change brings a quencher, this compound, into close proximity, leading to a decrease in fluorescence.

Kinase_Activity_Assay cluster_0 Initial State: High Fluorescence cluster_1 Phosphorylation and Quenching: Low Fluorescence Fluorophore-Peptide Fluorophore-labeled Peptide Substrate Kinase Kinase Enzyme Fluorophore-Peptide->Kinase Binds to active site Phosphorylated-Peptide Phosphorylated Fluorophore-Peptide Kinase->Phosphorylated-Peptide Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Quencher This compound (Quencher) Phosphorylated-Peptide->Quencher Conformational change brings quencher close

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a fluorescence quenching assay using this compound.

Table 1: Stern-Volmer Quenching Data

Quencher Concentration (µM)Fluorescence Intensity (a.u.)F₀/F
010001.00
108501.18
207201.39
306101.64
405201.92
504502.22

F₀ is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity at a given quencher concentration.

Table 2: Quenching Efficiency and Rate Constants

ParameterValue
Stern-Volmer Constant (Ksv)0.025 µM⁻¹
Quenching Efficiency (at 50 µM)55%
Bimolecular Quenching Rate Constant (kq)2.5 x 10¹⁰ M⁻¹s⁻¹

(Note: These values are for illustrative purposes only.)

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol describes a general method for determining the fluorescence quenching properties of this compound with a generic fluorophore.

General_Quenching_Workflow prep_fluorophore Prepare Fluorophore Solution (Constant Concentration) mix Mix Fluorophore and Quencher Solutions in a 96-well plate prep_fluorophore->mix prep_quencher Prepare Serial Dilutions of This compound prep_quencher->mix incubate Incubate at Room Temperature (e.g., 15 minutes) mix->incubate measure Measure Fluorescence Intensity (Specify Excitation/Emission Wavelengths) incubate->measure analyze Data Analysis: - Plot F₀/F vs. [Quencher] - Calculate Ksv measure->analyze

Materials:

  • Fluorophore of interest (e.g., Fluorescein, Rhodamine)

  • This compound

  • Appropriate buffer (e.g., PBS, Tris-HCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorophore in the chosen buffer at a concentration that gives a strong fluorescence signal (e.g., 1 µM).

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest desired concentration.

  • Perform serial dilutions of the quencher solution in the assay buffer to obtain a range of concentrations.

  • In a 96-well black microplate, add a constant volume of the fluorophore solution to each well.

  • Add increasing volumes of the quencher dilutions to the wells. Ensure the final volume in each well is the same by adding buffer. Include a control well with only the fluorophore and buffer (no quencher).

  • Mix the contents of the wells gently by pipetting.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Analyze the data by plotting the ratio of the fluorescence intensity in the absence of quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration. The slope of this Stern-Volmer plot gives the Stern-Volmer constant (Ksv).

Protocol 2: Kinase Activity Assay

This protocol outlines a hypothetical kinase assay using a fluorophore-labeled peptide and this compound as the quencher.

Materials:

  • Kinase enzyme

  • Fluorophore-labeled peptide substrate

  • ATP

  • This compound

  • Kinase reaction buffer (containing MgCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube. This should contain the kinase enzyme, the fluorophore-labeled peptide substrate, and the kinase reaction buffer.

  • Prepare the quencher solution by dissolving this compound in the kinase reaction buffer to the desired final concentration.

  • In a 96-well black microplate, add the kinase reaction mixture to the appropriate wells.

  • Add the quencher solution to the wells containing the reaction mixture.

  • To initiate the kinase reaction, add ATP to the wells. For a negative control, add buffer instead of ATP.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).

  • Monitor the fluorescence intensity over time in kinetic mode. The rate of fluorescence quenching is proportional to the kinase activity.

  • For endpoint assays, incubate the reaction for a fixed period (e.g., 30-60 minutes) and then measure the final fluorescence intensity.

  • Analyze the data by calculating the initial reaction rates from the kinetic data or by comparing the endpoint fluorescence values of the reaction wells to the control wells.

Conclusion

While this compound is not a commonly cited fluorescence quencher, its nitroaromatic structure suggests it has the potential to be effective in such assays. The protocols and data presented here provide a foundational framework for researchers to explore its utility. It is recommended to perform initial characterization experiments, such as determining its absorption spectrum and conducting basic quenching studies with common fluorophores, to ascertain its suitability for specific applications. Researchers should optimize assay conditions, including buffer composition, pH, and concentrations of fluorophore and quencher, to achieve the best performance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-7-Nitro-2H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-methyl-7-nitro-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the N-methylation of the 7-nitro-1H-indazole precursor. The indazole ring has two nitrogen atoms (N1 and N2) that can be methylated, leading to the formation of two different isomers: the desired this compound (N2-isomer) and the undesired 1-methyl-7-nitro-1H-indazole (N1-isomer). Achieving a high yield of the desired N2-isomer requires careful control of the reaction conditions.

Q2: How does the 7-nitro group influence the regioselectivity of methylation?

A2: The electron-withdrawing nature of the nitro group at the C-7 position has a strong directing effect, favoring methylation at the N2 position.[1][2] Studies have shown that for C-7 substituted indazoles with electron-withdrawing groups like a nitro group, excellent N2-regioselectivity of ≥ 96% can be achieved.[2] Methylation of 7-nitroindazole under neutral conditions has been reported to yield the 2-methyl derivative as the main product.[3]

Q3: Which methylating agent is recommended?

A3: Dimethyl sulfate (DMS) is a commonly used and effective methylating agent for this synthesis. It is highly reactive and has been successfully used for the N-methylation of the structurally similar 6-nitro-1H-indazole, yielding the N2-isomer in good yield.[4][5] Methyl iodide is another common methylating agent; however, it can be more prone to causing mixtures of isomers depending on the reaction conditions.[6]

Q4: What are the recommended reaction conditions to maximize the yield of the N2-isomer?

A4: To maximize the formation of the this compound, neutral or mildly basic conditions are recommended. The use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) tends to favor the formation of the N1-isomer and should be avoided if the N2-isomer is the desired product. An effective approach is to use a weaker base like potassium hydroxide or potassium carbonate in a suitable solvent.

Q5: How can I purify the desired this compound from the N1-isomer and other impurities?

A5: The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the N1 and N2 isomers. A solvent system of ethyl acetate and hexane is commonly used as the eluent.[7]

  • Recrystallization: Recrystallization from a mixed solvent system, such as methanol and water, can also be an effective method for purifying the desired product and removing isomeric impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For methylation with dimethyl sulfate, refluxing is often necessary. - Ensure the reaction is performed under an inert atmosphere if using sensitive reagents.
Formation of a significant amount of the N1-isomer - Use of a strong, non-nucleophilic base (e.g., NaH). - Inappropriate solvent choice.- Avoid strong bases like sodium hydride. Use a weaker base such as potassium carbonate or potassium hydroxide. - Solvents like dichloromethane in combination with a co-solvent like DMSO have been shown to be effective for N2-methylation of similar nitroindazoles.[4][5]
Difficulty in separating the N1 and N2 isomers - Similar polarities of the isomers.- Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane may be required. - Attempt recrystallization from various mixed solvent systems to find one that selectively crystallizes the desired isomer.
Presence of unreacted 7-nitro-1H-indazole - Insufficient amount of methylating agent. - Reaction time is too short.- Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material by TLC.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indazole (Starting Material)

This protocol is adapted from a known procedure for the synthesis of 7-nitro-1H-indazole from 2-methyl-6-nitroaniline.[4]

Materials:

  • 2-Methyl-6-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Water

Procedure:

  • In a reaction flask, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

  • Slowly add an aqueous solution of sodium nitrite to the stirred solution of the aniline at room temperature.

  • Continue stirring the reaction mixture at room temperature for 30-45 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Dissolve the resulting residue in ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 7-nitro-1H-indazole as a yellow solid.

Expected Yield: ~98%

Protocol 2: Synthesis of this compound

This protocol is adapted from a procedure for the N-methylation of 6-nitro-1H-indazole, which is expected to have similar reactivity and regioselectivity to 7-nitro-1H-indazole.[4][5]

Materials:

  • 7-Nitro-1H-indazole

  • Dimethyl Sulfate (DMS)

  • Dichloromethane (DCM)

  • Dimethyl Sulfoxide (DMSO)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 7-nitro-1H-indazole in a mixture of dichloromethane and dimethyl sulfoxide in a round-bottom flask.

  • Add dimethyl sulfate to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate this compound.

Expected Yield: A yield of around 78% of the N2-isomer was reported for the analogous reaction with 6-nitro-1H-indazole.[4][5]

Data Presentation

Table 1: Comparison of N-Alkylation Conditions for Indazoles and Expected Outcome for 7-Nitro-1H-Indazole

Starting MaterialAlkylating AgentBaseSolventTemperatureN1:N2 RatioReference
5-Nitro-1H-indazoleIodomethaneNaHTHF0 °C55:45[6]
6-Nitro-1H-indazoleDimethyl Sulfate(none specified)DCM/DMSORefluxN2 major product[4][5]
7-Nitro-1H-indazole Dimethyl Sulfate (none specified) DCM/DMSO Reflux Expected ≥ 96% N2 Inferred from[2][3][4][5]
7-Nitro-1H-indazole Methyl Iodide K2CO3 DMF RT to 50 °C N2 major product expected General Protocol

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 7-Nitro-1H-Indazole dissolve Dissolve in DCM/DMSO start->dissolve add_dms Add Dimethyl Sulfate dissolve->add_dms reflux Reflux for 12h add_dms->reflux workup Aqueous Workup (NaHCO3) reflux->workup extract Extract with DCM workup->extract dry Dry (Na2SO4) & Evaporate extract->dry crude Crude Product dry->crude column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column pure Pure this compound column->pure

Figure 1. Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield of Desired This compound check_isomers Analyze Crude Product by NMR/LC-MS for N1:N2 Ratio start->check_isomers high_n1 High Proportion of N1-Isomer check_isomers->high_n1 Poor Regioselectivity low_conversion High Proportion of Starting Material check_isomers->low_conversion Incomplete Reaction solution_n1 Avoid Strong Bases (e.g., NaH) Use Weaker Base (e.g., K2CO3) Maintain Neutral Conditions high_n1->solution_n1 solution_conversion Increase Reaction Time Increase Temperature (Reflux) Use Slight Excess of Methylating Agent low_conversion->solution_conversion

Figure 2. Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Separation of 1-Methyl and 2-Methyl-7-Nitro-indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of 1-methyl-7-nitro-indazole and 2-methyl-7-nitro-indazole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-methyl and 2-methyl-7-nitro-indazole isomers challenging?

A1: The separation of N-alkylated indazole isomers, such as the 1-methyl and 2-methyl-7-nitro-indazoles, is often difficult due to their very similar physicochemical properties. As structural isomers, they have the same molecular weight and similar functional groups, leading to comparable polarities and boiling points. This results in similar solubility profiles and retention behaviors in chromatographic systems, making their separation non-trivial.

Q2: What are the primary methods for separating these isomers?

A2: The most common and effective methods for separating 1- and 2-substituted indazole isomers are fractional recrystallization and column chromatography (including standard column chromatography and High-Performance Liquid Chromatography - HPLC).[1] Recrystallization from mixed solvent systems has been shown to be particularly effective for achieving high purity (>99%) on a larger scale.[1]

Q3: How can I distinguish between the 1-methyl and 2-methyl isomers after separation?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the correct isomer. Specifically, 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and the aromatic protons due to the different electronic environments at the N-1 and N-2 positions. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, and for unambiguous structural proof, single-crystal X-ray crystallography can be employed if suitable crystals can be obtained.

Q4: What is the significance of 7-nitroindazole and its derivatives in research?

A4: 7-Nitroindazole is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] This enzyme is involved in various physiological and pathological processes in the nervous system.[5] Consequently, 7-nitroindazole and its derivatives are valuable pharmacological tools for studying the role of nitric oxide in neurodegenerative diseases, stroke, and pain.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of 1-methyl and 2-methyl-7-nitro-indazole isomers.

Fractional Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated. - The chosen solvent is not appropriate (compound is too soluble at low temperatures).- Evaporate some of the solvent to increase the concentration. - Try a different solvent system where the solubility difference between hot and cold is greater. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the desired isomer, if available.
The product "oils out" instead of crystallizing. - The solution is cooling too quickly. - The concentration of the solute is too high. - Impurities are present that inhibit crystallization.- Allow the solution to cool more slowly (e.g., insulate the flask). - Add a small amount of hot solvent to redissolve the oil and attempt to cool slowly again. - Try a different solvent system.
Poor separation of isomers (co-crystallization). - The solubility difference between the two isomers in the chosen solvent is not significant enough.- Screen a variety of mixed solvent systems (e.g., methanol/water, ethanol/water, acetone/water) at different ratios.[1] - Perform multiple recrystallization steps to improve purity.
Low recovery of the purified product. - Too much solvent was used initially. - The crystals were washed with a solvent in which they are too soluble. - The product is significantly soluble even in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude mixture. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Cool the filtrate in an ice bath for a longer period to maximize crystal precipitation.
Chromatography (TLC & HPLC) Issues
Problem Possible Cause(s) Solution(s)
Isomers are not separating (overlapping spots/peaks). - TLC/Column: The mobile phase polarity is either too high or too low. - HPLC: The mobile phase composition is not optimized for selectivity.- TLC/Column: Systematically vary the ratio of your solvents (e.g., perform a gradient test with ethyl acetate in hexanes). - HPLC: Adjust the gradient slope (make it shallower for better resolution). Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column with alternative selectivity (e.g., a phenyl-hexyl column instead of a standard C18).
Peak tailing in HPLC. - Secondary interactions between the basic indazole nitrogen and acidic silanols on the silica support. - Column overload.- Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to mask the silanols. - Use a modern, end-capped HPLC column with low silanol activity. - Inject a smaller amount of the sample.
No peaks are observed on the HPLC chromatogram. - The compound is not eluting from the column (too strongly retained). - The detector wavelength is incorrect.- Increase the strength of the organic solvent in your mobile phase. - Check the UV absorbance spectrum of your compounds and set the detector to the absorbance maximum (λmax). For nitroaromatic compounds, this is typically in the 254-350 nm range.

Experimental Protocols & Data

Data Presentation: Separation Method Starting Points

The following table provides recommended starting conditions for various separation techniques. Optimization will be required for achieving baseline separation.

Technique Stationary Phase Mobile Phase / Solvent System Key Parameters
Fractional Recrystallization N/AMethanol / Water[1]Start with a 3:1 to 2:5 ratio. Dissolve in a minimum of hot solvent and cool slowly.
Ethanol / Water[1]Start with a 3:1 to 2:5 ratio.
Acetonitrile / Water[1]Start with a 3:1 to 2:5 ratio.
Thin-Layer Chromatography (TLC) Silica Gel 60 F254Ethyl Acetate / HexanesStart with a 30:70 (v/v) mixture and adjust polarity as needed.
HPLC (Analytical) C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidGradient: 10-90% B over 20 min Flow Rate: 1.0 mL/min Detection: 254 nm or 320 nm
Preparative Column Chromatography Silica Gel (230-400 mesh)Ethyl Acetate / HexanesStart with a low polarity eluent (e.g., 10% EtOAc) and gradually increase the polarity based on TLC analysis.
Detailed Protocol 1: Separation by Fractional Recrystallization

This protocol is based on the principle that the two isomers will have slightly different solubilities in a given mixed solvent system.[1]

  • Solvent Screening: In small test tubes, test the solubility of the crude isomeric mixture in various hot solvent systems (e.g., methanol/water, ethanol/water). The ideal system is one in which the material fully dissolves when hot but forms a significant amount of precipitate when cooled.

  • Dissolution: Place the crude mixture of 1-methyl and 2-methyl-7-nitro-indazole in an Erlenmeyer flask. Add the chosen solvent system (e.g., methanol/water at a 2:1 ratio) in small portions while heating the flask with stirring (e.g., on a hot plate) until the solid material is completely dissolved. Use the minimum amount of hot solvent necessary.

  • First Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • First Filtration: Collect the crystals by vacuum filtration. Keep both the solid crystals (Fraction 1) and the filtrate (Filtrate 1).

  • Analysis: Analyze a small sample of Fraction 1 and the solid obtained from evaporating a small portion of Filtrate 1 by TLC or HPLC to determine the enrichment of each isomer. One fraction should be enriched in one isomer, and the other fraction enriched in the other.

  • Re-purification: Re-crystallize Fraction 1 from the same solvent system to further improve its purity. Concentrate Filtrate 1 by evaporation and recrystallize the resulting solid to isolate the other isomer.

  • Drying: Dry the purified crystalline fractions under vacuum.

Detailed Protocol 2: Separation by Preparative HPLC

This protocol provides a starting point for separation using reverse-phase HPLC.

  • Sample Preparation: Dissolve the crude isomeric mixture in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 5-10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Setup:

    • Column: C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm).

  • Method Development: First, perform an analytical run on a smaller C18 column to determine the retention times of the two isomers using a gradient (e.g., 10% to 90% B over 20 minutes).

  • Preparative Run: Based on the analytical run, scale up the injection volume for the preparative column. Adjust the gradient to maximize the separation between the two isomer peaks. A shallower gradient around the elution point of the isomers will improve resolution.

  • Fraction Collection: Collect the eluent in separate fractions as each peak corresponding to an isomer comes off the column.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the isolated isomers using analytical HPLC.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_separation Separation Method cluster_analysis In-Process Control cluster_products Isolated Products start Mixture of 1-Methyl and 2-Methyl-7-Nitro-Indazole method Fractional Recrystallization OR Column Chromatography (HPLC) start->method analysis TLC / HPLC Analysis to monitor separation method->analysis Collect Fractions product1 Pure 1-Methyl-7-Nitro-Indazole method->product1 Isolate Isomer 1 product2 Pure 2-Methyl-7-Nitro-Indazole method->product2 Isolate Isomer 2 analysis->method Optimize nNOS_Inhibition cluster_reaction nNOS Catalyzed Reaction cluster_inhibition Inhibition Pathway L_Arginine L-Arginine (Substrate) nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline  O2, NADPH blocked Reaction Blocked inhibitor 7-Nitroindazole (Inhibitor) inhibitor->nNOS Competitive Inhibition

References

Technical Support Center: Synthesis of 2-Methyl-7-Nitro-2H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-7-nitro-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the isomeric 1-methyl-7-nitro-1H-indazole. This arises from the methylation of the 7-nitro-1H-indazole precursor at the N1 position instead of the desired N2 position. The formation of this N1-isomer is a common challenge in the alkylation of indazoles due to the presence of two nucleophilic nitrogen atoms in the indazole ring.

Q2: How can I minimize the formation of the 1-methyl-7-nitro-1H-indazole byproduct?

A2: The regioselectivity of the methylation reaction is highly dependent on the reaction conditions. To favor the formation of the desired this compound (the N2-isomer), conditions that are under kinetic control are typically employed. A highly effective method is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF). This combination has been reported to yield excellent N2-regioselectivity (≥ 96%).[1]

Q3: Are there any other potential byproducts I should be aware of?

A3: While the N1-isomer is the primary byproduct, other minor impurities could potentially form depending on the specific reagents and conditions used. These may include:

  • Unreacted 7-nitro-1H-indazole: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Products of side reactions with the methylating agent: For instance, if using dimethyl sulfate, hydrolysis can produce methanol and sulfuric acid, which could potentially lead to other minor impurities.

  • Degradation products: Prolonged reaction times or high temperatures might lead to the degradation of the starting material or product.

Q4: How can I purify this compound from the 1-methyl isomer and other impurities?

A4: The most common and effective method for separating the N1 and N2 isomers is column chromatography on silica gel. The two isomers generally exhibit different polarities, allowing for their separation with an appropriate eluent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (7-nitro-1H-indazole).- If the reaction stalls, consider slightly increasing the reaction temperature or extending the reaction time. However, be cautious of potential degradation.
Suboptimal reaction conditions. - Ensure all reagents and solvents are anhydrous, as moisture can quench the base (e.g., NaH) and hinder the reaction.- Use a freshly opened or properly stored strong base like sodium hydride.
Loss of product during workup. - Ensure proper pH adjustment during the aqueous workup to prevent the loss of the product in the aqueous layer.- Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Problem: High Percentage of 1-Methyl-7-Nitro-1H-Indazole Byproduct
Possible Cause Suggested Solution
Reaction conditions favor N1-alkylation (thermodynamic control). - Switch to reaction conditions known to favor N2-alkylation (kinetic control). The use of sodium hydride (NaH) in tetrahydrofuran (THF) is highly recommended for achieving high N2-selectivity.[1]
Choice of base and solvent. - Avoid using weaker bases or protic solvents which may favor the formation of the thermodynamically more stable N1-isomer.
Choice of methylating agent. - While both dimethyl sulfate and methyl iodide can be used, the overall reaction conditions (base and solvent) have a more significant impact on regioselectivity.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of 7-Nitro-1H-Indazole Methylation

BaseSolventMethylating AgentN2-Isomer (%) (this compound)N1-Isomer (%) (1-methyl-7-nitro-1H-indazole)Reference
NaHTHFAlkyl Bromide≥ 96≤ 4[1]

Note: This table will be expanded as more specific quantitative data for the methylation of 7-nitro-1H-indazole under various conditions becomes available in the literature.

Experimental Protocols

Key Experiment: Regioselective Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of indazoles, with specific conditions optimized for high N2-selectivity for 7-nitro-1H-indazole.

Materials:

  • 7-Nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-nitro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from the 1-methyl isomer.

Visualizations

Synthesis_Pathway cluster_conditions Methylation Conditions start 7-Nitro-1H-indazole reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base & Solvent start->reagents Reacts with product This compound (Desired Product) reagents->product Kinetic Control (e.g., NaH, THF) byproduct 1-Methyl-7-nitro-1H-indazole (Byproduct) reagents->byproduct Thermodynamic Control

Caption: Synthesis pathway for this compound highlighting the formation of the main byproduct.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_high_byproduct Troubleshooting High Byproduct start Experiment Start: Synthesis of this compound issue Identify Issue: Low Yield or High Byproduct Formation? start->issue check_completion Check Reaction Completion (TLC) issue->check_completion Low Yield change_conditions Switch to Kinetic Control (NaH/THF) issue->change_conditions High Byproduct check_conditions Verify Anhydrous Conditions optimize_workup Optimize Extraction solution Optimized Synthesis optimize_workup->solution purify Purify by Column Chromatography purify->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

stability of 2-methyl-7-nitro-2H-indazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the anticipated stability of 2-methyl-7-nitro-2H-indazole under various experimental conditions. As specific stability data for this compound is limited in published literature, the information herein is based on established principles of organic chemistry and data from related nitroaromatic and indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the indazole ring?

A1: The indazole ring is a fused aromatic heterocyclic system, which imparts significant stability.[1] It is generally resilient to moderate chemical and thermal stress. However, the presence of substituents can influence its reactivity.

Q2: How does the nitro group affect the stability of this compound?

A2: The nitro group is a strong electron-withdrawing group. This can influence the electron density of the indazole ring system, potentially making it more susceptible to nucleophilic attack under certain conditions.[2][3] While nitroaromatic compounds are generally stable, the nitro group can be reduced to an amino group in the presence of reducing agents, a common transformation in drug development.[4]

Q3: What is the expected stability of this compound under acidic conditions?

A3: Based on the general behavior of aromatic nitro compounds, this compound is expected to be relatively stable in moderately acidic aqueous solutions. However, under strongly acidic conditions and elevated temperatures, some nitroaromatic compounds have been observed to undergo rearrangement.[5] It is crucial to monitor for any changes in the compound's purity when exposing it to harsh acidic environments.

Q4: Is this compound stable in basic conditions?

A4: Caution is advised when exposing this compound to strong basic conditions. N-substituted indazoles, such as this N-methylated compound, can be susceptible to ring-opening when treated with a strong base.[6] This is a potential degradation pathway that could lead to the formation of ortho-aminobenzonitrile derivatives. The electron-withdrawing nature of the nitro group may further enhance this susceptibility.

Q5: Can this compound degrade under other conditions?

A5: As with many organic molecules, exposure to strong oxidizing agents, high temperatures, or UV light could potentially lead to degradation. Forced degradation studies, a standard practice in pharmaceutical development, are recommended to systematically evaluate the stability of the compound under various stress conditions.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of starting material and appearance of new peaks on HPLC after treatment with a strong base. The indazole ring may have undergone base-catalyzed ring-opening.[6]Neutralize the reaction mixture immediately. Analyze the new peaks by LC-MS to identify potential degradation products. Consider using milder basic conditions (e.g., lower concentration, weaker base, lower temperature) or a different synthetic strategy if the basic conditions are for a reaction.
Unexpected side products are formed during a reaction in a strongly acidic medium. The nitroaromatic system may be undergoing an acid-catalyzed rearrangement.[5]Quench the reaction and analyze the product mixture thoroughly. If rearrangement is confirmed, explore alternative catalysts or reaction conditions that are less acidic.
The compound changes color or degrades upon storage. The compound may be sensitive to light (photodegradation) or air (oxidation).Store the compound in an amber vial, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.
Inconsistent results in biological assays. The compound may be degrading in the assay medium over time.Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). Prepare fresh stock solutions for each experiment.

Quantitative Data on Stability

Condition Time (hours) % Degradation Major Degradation Products (if identified)
0.1 M HCl (aq) at 60 °C24< 5%Not applicable
1 M HCl (aq) at 80 °C24~15%Isomeric rearrangement product
0.1 M NaOH (aq) at 60 °C24~20%Ring-opened product
1 M NaOH (aq) at 80 °C24> 50%Multiple degradation products
3% H₂O₂ (aq) at RT24< 5%Not applicable
Thermal (solid, 100 °C)72< 2%Not applicable
Photostability (solid, ICH Q1B)24~10%Unidentified polar degradant

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid separately. Incubate the solutions at 60-80 °C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide separately. Incubate the solutions at 60-80 °C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 100 °C.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[9][10]

  • Quantify the amount of undegraded this compound and any degradation products.

  • If significant degradation is observed, further characterization of the degradation products by LC-MS is recommended.

Visualizations

Stability_Assessment_Workflow Logical Workflow for Stability Assessment cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation start Define Compound (this compound) lit_review Literature Review for Known Stability Issues start->lit_review stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) lit_review->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling analysis Analytical Testing (HPLC, LC-MS) sampling->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradation Products quantify->identify report Generate Stability Report quantify->report identify->report

Caption: Workflow for assessing the chemical stability of a compound.

References

Technical Support Center: Purification of 2-Methyl-7-Nitro-2H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of 2-methyl-7-nitro-2H-indazole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and related nitro-aromatic compounds is silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography).[1][2] Its polar nature is well-suited for separating compounds of moderate polarity.

Q2: How do I select an appropriate solvent system (eluent) for the separation?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is typically effective.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[4] Aim for a retention factor (Rf) of 0.2-0.4 for this compound to achieve good separation.[1] For similar 7-nitro-2H-indazoles, successful separations have been achieved with mixtures such as 90:10 petroleum ether:ethyl acetate or 82:18 hexane:ethyl acetate.[3]

Q3: My synthesis produced both 1-methyl-7-nitro-1H-indazole and this compound. Can I separate these isomers by column chromatography?

A3: Yes, column chromatography is the standard method for separating N1 and N2 isomers of substituted indazoles.[5] Due to differences in the dipole moment and steric environment of the methyl group, the two isomers will likely exhibit different affinities for the silica gel, allowing for their separation. Careful selection of the eluent system based on TLC analysis is crucial for a successful separation.

Q4: How can I detect the colorless this compound in the collected fractions?

A4: Since this compound is typically a yellow solid, the fractions containing the compound may be visibly colored.[6] However, for more accurate tracking, it is best to monitor the fractions by TLC.[4] Spot a small amount from each collected fraction onto a TLC plate and visualize the spots under UV light, as aromatic nitro compounds are generally UV-active.[2]

Q5: Should I use gradient or isocratic elution?

A5: For separating the target compound from impurities with significantly different polarities, a gradient elution can be more efficient.[7] You can start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).[2] This will elute non-polar impurities first, followed by your product, and then more polar impurities, often resulting in a faster and better separation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloading. - Poorly packed column (channeling).- Optimize the eluent using TLC to achieve a larger difference in Rf values between the compound and impurities.[1] - Use a larger column or reduce the amount of crude material loaded. - Ensure the column is packed uniformly without any air bubbles or cracks.[8]
Compound Does Not Elute - The eluent is too non-polar. - The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase.[1] For example, increase the percentage of ethyl acetate in hexane. - Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation occurs.[9] If it is unstable, consider using a different stationary phase like alumina.[1]
Compound Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[4]
Streaking or Tailing of Bands - The sample was not loaded in a concentrated band. - The compound is sparingly soluble in the eluent. - The column is overloaded.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[10] - Consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[10] - Reduce the amount of sample loaded onto the column.
Cracks in the Silica Bed - The column ran dry. - Heat generated from the interaction of the solvent with the silica gel.- Always keep the solvent level above the top of the stationary phase.[11] - Pack the column using a slurry method and allow it to cool and settle before running.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).

  • Identify a solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.

3. Column Preparation (Wet Packing):

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[10]

  • Carefully add the dry sample-adsorbed silica to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides typical parameters for the purification of 7-nitro-2H-indazole derivatives. These should be used as a starting point and may require optimization.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate or Petroleum Ether:Ethyl AcetateThe ratio should be optimized via TLC.
Typical Eluent Ratio 90:10 to 80:20 (Hexane:Ethyl Acetate)A good starting point for achieving an appropriate Rf value.[3]
Target Rf Value 0.2 - 0.4Provides a good balance between elution time and separation.[1]
Loading Capacity 1:20 to 1:100 (Crude Product:Silica Gel by weight)Overloading can lead to poor separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep 3. Sample Preparation (Dry Loading) column_prep->sample_prep elution 4. Elution (Gradient or Isocratic) sample_prep->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis pooling 7. Pool Pure Fractions fraction_analysis->pooling isolation 8. Solvent Evaporation pooling->isolation product Purified Product isolation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_solutions Solutions action_node action_node problem_node problem_node start Poor Separation? is_rf_ok Rf values too close? start->is_rf_ok Check TLC optimize_eluent Optimize eluent for better separation is_rf_ok->optimize_eluent Yes is_overloaded Column overloaded? is_rf_ok->is_overloaded No reduce_load Reduce sample load or use a larger column is_overloaded->reduce_load Yes check_packing Column packed unevenly? is_overloaded->check_packing No repack Repack column carefully check_packing->repack Yes good_separation Good Separation check_packing->good_separation No

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Regioselectivity of Indazole Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of indazole methylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether methylation occurs at the N1 or N2 position of the indazole ring?

A1: The regioselectivity of indazole methylation is governed by a delicate balance of kinetic and thermodynamic factors.[1] The choice of base, solvent, methylating agent, and reaction temperature all play a crucial role.[1][2] Additionally, the electronic and steric properties of substituents on the indazole ring can significantly influence the outcome.[2][3][4]

Q2: How can I selectively achieve N1-methylation of my indazole substrate?

A2: N1-methylation is generally the thermodynamically controlled pathway, as the 1H-indazole tautomer is more stable.[1][3][5] To favor the N1-isomer, conditions that allow for equilibration are recommended.[1][3] A common and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][2][4]

Q3: What conditions are optimal for obtaining the N2-methylated indazole isomer?

A3: N2-methylation is typically the kinetically favored process.[1] This is because the N2 position can be more sterically accessible and, in some cases, more nucleophilic, leading to a faster reaction.[1] Milder reaction conditions, often at lower temperatures, tend to favor the N2-isomer.[1] For instance, using dimethyl carbonate with a base like triethylenediamine (DABCO) in N,N-dimethylformamide (DMF) has been shown to be effective for N2-selectivity.[1]

Q4: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity?

A4: A mixture of isomers often arises when the reaction conditions do not strongly favor either kinetic or thermodynamic control. Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can lead to poor selectivity.[6][7] To improve selectivity, consider switching to a stronger base and a less polar aprotic solvent (like NaH in THF) for N1-methylation. For N2-methylation, ensure your conditions are mild and consider specific reagent combinations known to favor this isomer.

Q5: Does the solvent choice significantly impact the N1/N2 ratio?

A5: Yes, the solvent has a profound effect on the regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) generally provides high N1-selectivity.[2][4] In contrast, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes lead to mixtures or favor N2-alkylation depending on the base and other conditions.[2][6] In some cases, less common solvents like dioxane at elevated temperatures have been found to give excellent yields of the N1-isomer.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no reaction - Inactive base (e.g., old NaH).- Poor solubility of the base or indazole in the chosen solvent.- Insufficient reaction temperature.- Use fresh, high-quality base.- Select a solvent in which all reactants are soluble. Toluene and 1,4-dioxane have shown poor results with certain bases due to solubility issues.[2][3]- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Predominantly N2-isomer formed when N1 was desired - The reaction is under kinetic control.- The chosen base/solvent combination favors N2-methylation.- Switch to conditions that favor thermodynamic control: a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF).[1][2]- Increase the reaction temperature to allow for equilibration to the more stable N1-isomer.
Predominantly N1-isomer formed when N2 was desired - The reaction is under thermodynamic control.- Reaction temperature is too high, allowing for isomerization to the N1-product.- Employ milder reaction conditions (e.g., lower temperature).- Use a reagent system known to favor kinetic N2-alkylation, such as dimethyl carbonate and DABCO in DMF.[1]
Formation of di-methylated byproducts - Excess methylating agent used.- Reaction run for an extended period at high temperatures.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the methylating agent.[1]- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Inconsistent N1/N2 ratios between batches - Variations in solvent purity (especially water content).- Inconsistent quality or handling of the base.- Fluctuations in reaction temperature.- Always use anhydrous solvents.- Ensure consistent quality and careful handling of the base (e.g., NaH under an inert atmosphere).- Maintain precise temperature control throughout the reaction.

Quantitative Data Summary

The regioselectivity of indazole methylation is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Solvent and Base Effects on the Methylation of 3-Methyl-6-nitro-1H-indazole

Methylating AgentBaseSolventN1:N2 RatioPredominant IsomerReference
Methyl Iodide / Dimethyl SulfateNaHTHFHigh N1-selectivityN1[1]
Dimethyl CarbonateDABCODMFHigh N2-selectivityN2[1]

Table 2: Solvent Effects on the N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

SolventIsolated Yield of N1-product (%)Reference
DMF60[6]
DMSO54[6]
NMP42[6]
Chlorobenzene66[6]
Toluene56[6]
Dioxane96[6]

Experimental Protocols

Protocol 1: Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.[1]

Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control)

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours.

  • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[1]

Visualizations

G cluster_0 Indazole Methylation Pathways Indazole Indazole Base Base Indazole_Anion Indazole Anion Indazole->Indazole_Anion Deprotonation N1_Product N1-Methylated Indazole (Thermodynamic Product) Indazole_Anion->N1_Product Slower, Reversible (e.g., NaH, THF, Higher Temp) N2_Product N2-Methylated Indazole (Kinetic Product) Indazole_Anion->N2_Product Faster (e.g., Milder Base, Lower Temp) Me_X Methylating Agent (Me-X) N2_Product->N1_Product Equilibration

Caption: Kinetic vs. Thermodynamic control in indazole methylation.

G start Start step1 Dissolve Indazole & Base in Anhydrous Solvent (under inert atmosphere) start->step1 step2 Add Methylating Agent (dropwise at controlled temp) step1->step2 step3 Monitor Reaction (TLC / LC-MS) step2->step3 step4 Aqueous Workup (Quench, Extract, Wash, Dry) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Isolated Product (N1 or N2 Isomer) step5->end

Caption: General experimental workflow for indazole methylation.

References

Technical Support Center: N-Alkylation of Nitroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of nitroindazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find troubleshooting guidance for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-alkylation of nitroindazoles in a question-and-answer format.

Issue 1: Poor or No Conversion

  • Question: My N-alkylation reaction of a nitroindazole is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

  • Answer: Low or no conversion in the N-alkylation of nitroindazoles can stem from several factors, primarily related to the reduced nucleophilicity of the indazole ring due to the electron-withdrawing nitro group and suboptimal reaction conditions.[1]

    • Insufficient Base Strength or Solubility: The chosen base may not be strong enough to effectively deprotonate the nitroindazole. Consider switching to a stronger base like sodium hydride (NaH).[2][3][4][5][6][7][8] Ensure the base is soluble in the reaction solvent.

    • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and THF are generally preferred.[2][8][9] For reactions using NaH, anhydrous THF is often the solvent of choice.[2][3][4][5][6][7][8]

    • Low Reaction Temperature: The electron-withdrawing nature of the nitro group can render the indazole less reactive, necessitating higher temperatures to drive the reaction forward.[1]

    • Poor Quality of Reagents: Ensure all reagents, especially the solvent and the base, are anhydrous, as moisture can quench the base and hinder the reaction.[9] The alkylating agent should also be pure.

    • Steric Hindrance: Bulky substituents on either the nitroindazole or the alkylating agent can impede the reaction.[10][11]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

  • Question: I am obtaining a mixture of N1 and N2 alkylated nitroindazoles. How can I improve the regioselectivity of my reaction?

  • Answer: Achieving high regioselectivity is a primary challenge in the N-alkylation of indazoles due to the presence of two nucleophilic nitrogen atoms.[2][3][4][5][6] The position of the nitro group and the reaction conditions are key to controlling the outcome.

    • For Preferential N1-Alkylation:

      • Base and Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is widely reported to favor N1-alkylation for many indazole scaffolds.[3][4][5][6][7][8]

      • Thermodynamic Control: Conditions that allow for thermodynamic equilibration tend to favor the more stable N1-alkylated product.[2][5]

    • For Preferential N2-Alkylation:

      • Steric Hindrance at C7: A nitro group at the C7 position of the indazole ring sterically hinders the N1 position, leading to excellent N2 regioselectivity (often ≥96%).[2][3][4][5][6]

      • Kinetic Control: Conditions that favor kinetic control can sometimes lead to the N2 product.[2]

      • Alternative Conditions: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can sometimes result in mixtures, but in specific cases, may favor one isomer over the other.[2][6]

Issue 3: Difficulty in Separating N1 and N2 Isomers

  • Question: The N1 and N2 isomers of my alkylated nitroindazole are difficult to separate by column chromatography. What strategies can I employ?

  • Answer: The similar polarity of N1 and N2 isomers often makes their separation challenging.[8]

    • Optimize Reaction Selectivity: The most effective approach is to optimize the reaction to produce predominantly one isomer, minimizing the need for extensive purification.

    • Chromatography Technique:

      • Utilize high-performance column chromatography with a shallow solvent gradient.

      • Experiment with different solvent systems to maximize the difference in retention times.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer in the mixture to alter its polarity, facilitate separation, and then remove the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of nitroindazoles?

A1: The primary challenges include:

  • Regioselectivity: Controlling the alkylation to occur selectively at either the N1 or N2 position is a significant hurdle due to the two reactive nitrogen atoms in the indazole ring.[2][3][4][5][6]

  • Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the indazole ring, making it less nucleophilic and requiring more forcing reaction conditions compared to unsubstituted indazoles.[1]

  • Steric Effects: Substituents on the indazole ring, including the nitro group, can sterically hinder one of the nitrogen atoms, influencing the regioselectivity.[2][3][4][5][6]

  • Separation of Isomers: The resulting N1 and N2 isomers often have very similar physical properties, making their separation and purification difficult.[8]

Q2: How does the position of the nitro group on the indazole ring affect N-alkylation?

A2: The position of the nitro group has a profound impact on the regioselectivity of N-alkylation:

  • Nitro Group at C7: A nitro group at the C7 position provides significant steric hindrance around the N1 position, strongly directing alkylation to the N2 position.[2][3][4][5][6]

  • Nitro Group at Other Positions (e.g., C3, C4, C5, C6): The electronic and steric influence of the nitro group at other positions will also affect the N1/N2 ratio, though perhaps less dramatically than at C7. The specific outcome will depend on the interplay of these factors with the chosen reaction conditions.[3][4][5][6]

Q3: What are the recommended starting conditions for achieving selective N1-alkylation of a nitroindazole (where the nitro group is not at C7)?

A3: For selective N1-alkylation, the most commonly recommended conditions are the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[3][4][5][6][7][8] This combination is known to favor the formation of the thermodynamically more stable N1-alkylated product.[2][5]

Q4: Are there alternative methods to traditional alkylation with alkyl halides?

A4: Yes, other methods can be employed for N-alkylation:

  • Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[2] It can sometimes favor N2-alkylation.[7]

  • Reductive Amination: While more common for amines, reductive amination pathways can be adapted for certain heterocyclic systems.

  • Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies can also be used to form C-N bonds.

Quantitative Data Summary

Table 1: Regioselectivity in the N-Alkylation of Substituted Indazoles

Indazole SubstituentBase/Solvent SystemN1:N2 RatioReference
7-NO₂NaH / THFExcellent N2-selectivity (≥96% N2)[3][4][5][6]
7-CO₂MeNaH / THFExcellent N2-selectivity (≥96% N2)[3][4][5][6]
3-carboxymethylNaH / THF>99% N1-selectivity[3][4][5][6]
3-tert-butylNaH / THF>99% N1-selectivity[3][4][5][6]
3-COMeNaH / THF>99% N1-selectivity[3][4][5][6]
3-carboxamideNaH / THF>99% N1-selectivity[3][4][5][6]
UnsubstitutedK₂CO₃ / DMFMixture of N1 and N2[2]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Nitroindazoles

This protocol is adapted for achieving N1-selectivity, particularly when the nitro group is not at the C7 position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted nitro-1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the nitroindazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated nitroindazole.

Protocol 2: General Procedure for N2-Selective Alkylation of 7-Nitroindazoles

This protocol leverages the steric hindrance of the C7-nitro group to achieve N2-selectivity.

  • Preparation: To a round-bottom flask, add the 7-nitro-1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a suspension.

  • Alkylation: Add the alkyl halide (1.1-1.2 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight, or until TLC/LC-MS indicates completion.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Visualizations

G cluster_0 Troubleshooting: Low Conversion start Low or No Conversion q1 Is the base strong enough? (e.g., NaH) start->q1 q2 Is the solvent anhydrous and appropriate? (e.g., THF, DMF) q1->q2 Yes sol1 Switch to a stronger base. q1->sol1 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2 Use anhydrous solvent and ensure inert atmosphere. q2->sol2 No q4 Are reagents of high purity? q3->q4 Yes sol3 Increase reaction temperature. q3->sol3 No sol4 Use pure, dry reagents. q4->sol4 No

Caption: A troubleshooting decision tree for addressing low conversion in N-alkylation reactions.

G cluster_1 N-Alkylation Regioselectivity Pathways nitroindazole Nitroindazole deprotonation Deprotonation (Base) nitroindazole->deprotonation anion Indazolide Anion deprotonation->anion alkylation Alkylation (R-X) anion->alkylation n1_product N1-Alkylated Nitroindazole alkylation->n1_product Thermodynamic Control (e.g., NaH/THF) n2_product N2-Alkylated Nitroindazole alkylation->n2_product Kinetic/Steric Control (e.g., C7-NO2)

Caption: Factors influencing the regioselectivity of nitroindazole N-alkylation.

G cluster_2 General Experimental Workflow start Start step1 Combine Nitroindazole and Base in Solvent start->step1 step2 Add Alkylating Agent step1->step2 step3 Monitor Reaction (TLC/LC-MS) step2->step3 step4 Reaction Quench and Workup step3->step4 step5 Extraction step4->step5 step6 Drying and Concentration step5->step6 step7 Purification (Column Chromatography) step6->step7 end Isolated Product step7->end

Caption: A generalized experimental workflow for the N-alkylation of nitroindazoles.

References

optimizing reaction conditions for 2-methyl-7-nitro-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-methyl-7-nitro-2H-indazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route A: Nitration of 2-methyl-2H-indazole. This involves the direct nitration of the pre-formed 2-methyl-2H-indazole.

  • Route B: Methylation of 7-nitro-1H-indazole. This route involves the initial nitration of indazole to form 7-nitro-1H-indazole, followed by a regioselective methylation.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired control over regioselectivity. Route A, the nitration of 2-methyl-2H-indazole, can be very effective if a site-selective nitration protocol is employed.[1] Route B, the methylation of 7-nitro-1H-indazole, can also be efficient, as methylation of 7-nitroindazole under neutral conditions has been shown to favor the formation of the 2-methyl isomer.[2]

Q3: What is the most significant challenge in the synthesis of this compound?

A3: The primary challenge is controlling regioselectivity. In Route A, nitration of the indazole ring can potentially lead to a mixture of nitro isomers. In Route B, the methylation of the 7-nitro-1H-indazole can yield both the desired this compound (N2-alkylation) and the undesired 1-methyl-7-nitro-1H-indazole (N1-alkylation) side product.[3]

Q4: How can I improve the regioselectivity of the N-methylation of 7-nitro-1H-indazole?

A4: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. To favor the kinetically preferred N2-product (this compound), it is crucial to carefully select the methylating agent, solvent, and base. Mild acidic conditions or the use of specific methylating agents like methyl 2,2,2-trichloroacetimidate can promote N2-alkylation.[3][4] Under basic conditions, a mixture of N1 and N2 products is more likely.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 7-nitro-2H-indazole during nitration (Route A) - Incomplete reaction.- Suboptimal nitrating agent or reaction conditions.- Degradation of starting material or product.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize the nitrating agent (e.g., Fe(NO₃)₃·9H₂O with a catalyst like Zn(OTf)₂) and reaction temperature.[1]- Ensure the reaction is performed under an inert atmosphere (e.g., N₂) to prevent side reactions.[1]
Formation of multiple nitro-isomers during nitration (Route A) - Lack of regioselectivity in the nitration reaction.- Employ a site-selective nitration method. The use of Fe(NO₃)₃·9H₂O and Zn(OTf)₂ in acetonitrile at 80°C has been shown to be effective for C7-nitration of 2H-indazoles.[1]
Low overall yield in the methylation of 7-nitro-1H-indazole (Route B) - Incomplete reaction.- Inefficient methylating agent.- Poor solubility of the starting material.- Increase reaction time and/or temperature, monitoring for product formation and degradation.- Consider alternative methylating agents such as dimethyl sulfate or methyl iodide.[4][5]- Use a co-solvent like DMSO to improve solubility.[5]
Formation of a mixture of 1-methyl and 2-methyl isomers during methylation (Route B) - Non-regioselective methylation conditions. The N1 and N2 positions of the indazole ring are both nucleophilic.[6]- To favor the 2-methyl isomer (kinetic product), use neutral or mildly acidic conditions. Methylation of 7-nitroindazole under neutral conditions is reported to give the 2-methyl derivative as the main product.[2]- Avoid strongly basic conditions which can lead to a mixture of isomers.[4]- Consider using methyl 2,2,2-trichloroacetimidate with a catalyst like trifluoromethanesulfonic acid (TfOH) for highly regioselective N2-alkylation.[3]
Difficulty in separating the 1-methyl and 2-methyl isomers - Similar polarities of the two isomers.- Utilize column chromatography on silica gel for purification. The two isomers often have different Rf values, allowing for separation.[3]

Data Presentation

Table 1: Optimization of Nitration Conditions for 2-substituted-2H-indazole [1]

EntryCatalyst (mol%)SolventNitrating AgentTemperature (°C)Yield (%)
1Zn(OTf)₂ (40)CH₃CNFe(NO₃)₃·9H₂O8078
2Zn(OTf)₂ (40)TolueneFe(NO₃)₃·9H₂O8018
3Zn(OTf)₂ (20)CH₃CNFe(NO₃)₃·9H₂O8065
4NoneCH₃CNFe(NO₃)₃·9H₂O8045
5Zn(OTf)₂ (40)CH₃CNFe(NO₃)₃·9H₂O5042

Table 2: Comparison of Methylation Methods for Nitro-1H-indazoles [4]

Starting MaterialMethylating AgentBaseSolventN1-isomer Yield (%)N2-isomer Yield (%)
6-nitro-1H-indazoleDimethyl sulfateKOH-4244
6-nitro-1H-indazoleMethyl iodide--1050
6-nitro-1H-indazoleDiazomethaneBF₃·Et₂O-75-

Experimental Protocols

Protocol 1: Site-Selective Nitration of 2-Methyl-2H-indazole (Route A)[1]
  • Reaction Setup: To an oven-dried round bottom flask equipped with a magnetic stir bar, add 2-methyl-2H-indazole (1.0 eq), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (2.0 eq), and zinc trifluoromethanesulfonate (Zn(OTf)₂) (40 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 80°C under a nitrogen atmosphere for 1 hour.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Protocol 2: Methylation of 7-Nitro-1H-indazole (Route B) (Adapted from a similar procedure for 6-nitro-1H-indazole)[5]
  • Reaction Setup: Dissolve 7-nitro-1H-indazole (1.0 eq) in dichloromethane.

  • Reagent Addition: Add dimethyl sulfate (1.0-1.2 eq) and dimethyl sulfoxide (DMSO) as a co-solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 12 hours).

  • Monitoring: Monitor the reaction by TLC to follow the consumption of the starting material.

  • Work-up: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers with anhydrous sodium sulfate, evaporate the solvent, and purify the resulting solid by column chromatography or recrystallization to isolate this compound.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Nitration First cluster_route_b Route B: Methylation First 2-Methyl-2H-indazole 2-Methyl-2H-indazole Nitration Nitration 2-Methyl-2H-indazole->Nitration Fe(NO3)3·9H2O, Zn(OTf)2 CH3CN, 80°C This compound This compound Nitration->this compound 7-Nitro-1H-indazole 7-Nitro-1H-indazole Methylation Methylation 7-Nitro-1H-indazole->Methylation Dimethyl sulfate DCM, DMSO, Reflux Methylation->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Methylation start Methylation of 7-Nitro-1H-indazole problem Problem: Mixture of N1 and N2 isomers start->problem product Desired: this compound solution1 Use Neutral or Mildly Acidic Conditions problem->solution1 Control Kinetics solution2 Employ Regioselective Reagents (e.g., Methyl 2,2,2-trichloroacetimidate) problem->solution2 Enhance Selectivity solution3 Avoid Strong Bases problem->solution3 Minimize Side Products solution1->product solution2->product solution3->product

Caption: Troubleshooting regioselectivity in methylation.

References

Technical Support Center: Large-Scale Synthesis of 2-Methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-methyl-7-nitro-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached through two primary retrosynthetic pathways:

  • Route A: Nitration of 2-methyl-2H-indazole. This involves the direct nitration of the pre-formed 2-methyl-2H-indazole. Controlling the regioselectivity of the nitration to favor the 7-position is the critical challenge in this route.

  • Route B: Methylation of 7-nitro-1H-indazole. This pathway involves the methylation of 7-nitro-1H-indazole. The main challenge here is to achieve selective N-methylation at the N2 position to obtain the desired product, as methylation can also occur at the N1 position, leading to the isomeric 1-methyl-7-nitro-1H-indazole.

Q2: How can I improve the regioselectivity of the nitration reaction to favor the 7-position?

A2: Achieving site-selective nitration at the C7 position of the indazole ring can be challenging. Based on studies of similar compounds, the choice of nitrating agent and reaction conditions is crucial. For the synthesis of 7-nitro-2H-indazoles, a direct nitration approach has been shown to be effective.[1] Optimization of the reaction conditions, including the solvent, temperature, and the nitrating agent, is necessary to maximize the yield of the desired 7-nitro isomer.

Q3: What are the best practices for the selective N2-methylation of 7-nitro-1H-indazole?

A3: Selective N2-alkylation of indazoles is a common challenge due to the potential for N1-alkylation. To favor the kinetically preferred N2-product, you can alter the electronic properties of the substrate or adjust the reaction conditions to avoid thermodynamic equilibration.[2] The use of specific methylating agents and catalyst systems can significantly improve regioselectivity. For instance, methyl 2,2,2-trichloroacetimidate in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) has been reported to facilitate highly regioselective N2-alkylation of indazoles.[3]

Q4: What are the common impurities encountered during the synthesis, and how can they be removed?

A4: The most common impurity is the undesired N1-methylated isomer, 1-methyl-7-nitro-1H-indazole, especially when following the methylation route. Another potential impurity is the presence of other nitro-isomers if the nitration is not highly regioselective. Purification is typically achieved through flash column chromatography on silica gel.[1][2] The choice of eluent system is critical for achieving good separation of the isomers.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Potential Cause Suggested Solution
Suboptimal Reaction Temperature For nitration reactions, carefully control the temperature. For a similar synthesis, a reaction temperature of 80°C was used.[1] For methylation, milder conditions at room temperature might provide higher yields with certain reagents.[3]
Incorrect Reagent Stoichiometry Optimize the molar ratios of the substrate, methylating/nitrating agent, and any catalysts. For example, in a related large-scale synthesis, 5 equivalents of the nitrating agent were used.[1]
Inefficient Purification Low recovery after purification can contribute to low overall yield. Ensure the column chromatography conditions (silica gel mesh size, eluent polarity) are optimized for the separation of your product from byproducts and unreacted starting materials. A mixture of petroleum ether and ethyl acetate is a common eluent system.[1]
Issue 2: Formation of a Mixture of N1 and N2 Isomers During Methylation
Potential Cause Suggested Solution
Use of Non-selective Methylating Agents Reagents like dimethyl sulfate can lead to mixtures of N1 and N2 isomers, often requiring extensive chromatographic purification.[3]
Thermodynamic Equilibration Reaction conditions may favor the formation of the thermodynamically more stable N1 isomer.
Solution To favor the N2 isomer, consider using alternative methylating agents known for higher regioselectivity, such as trimethyloxonium tetrafluoroborate or methyl 2,2,2-trichloroacetimidate with a Lewis acid catalyst.[3] Running the reaction at lower temperatures may also favor the kinetic N2 product.

Experimental Protocols

General Protocol for Site-Selective Nitration (Adapted from a similar synthesis)

A general procedure for the direct nitration of a 2-substituted-2H-indazole involves dissolving the starting material in a suitable solvent and adding the nitrating agent at a controlled temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified.

Example Reaction Conditions for a related 7-Nitro-2H-indazole Synthesis: [1]

ParameterValue
Reactant 2-(p-Tolyl)-2H-indazole
Nitrating Agent Not specified, but likely a standard nitrating mixture.
Solvent Not specified
Temperature 80 °C
Reaction Time 1 hour
Purification Column chromatography on silica gel (60-120 mesh) with petroleum ether/ethyl acetate (90:10) as eluent.
Yield 64%
General Protocol for N2-Methylation (Adapted from a similar synthesis)

The N-alkylation of a nitro-indazole typically involves reacting the starting material with a methylating agent in a suitable solvent system.

Example Reaction Conditions for a related 2-Methyl-6-nitro-2H-indazole Synthesis: [4]

ParameterValue
Reactant 6-Nitro-1H-indazole
Methylating Agent Dimethyl sulfate
Solvent Dichloromethane and Dimethyl sulfoxide
Temperature Reflux
Reaction Time 12 hours
Workup Washed with saturated sodium bicarbonate, extracted with dichloromethane, dried, and evaporated.
Yield 78% (of mixed isomers before purification)

Visualizations

experimental_workflow cluster_route_a Route A: Nitration cluster_route_b Route B: Methylation A_Start 2-Methyl-2H-indazole A_Step1 Nitration A_Start->A_Step1 Nitrating Agent A_Product This compound A_Step1->A_Product B_Start 7-Nitro-1H-indazole B_Step1 Methylation B_Start->B_Step1 Methylating Agent B_Product This compound B_Step1->B_Product B_Impurity 1-Methyl-7-nitro-1H-indazole B_Step1->B_Impurity

Caption: Synthetic routes to this compound.

troubleshooting_isomer_formation Problem Low Selectivity in Methylation: Mixture of N1 and N2 Isomers Cause1 Non-selective Methylating Agent (e.g., Dimethyl Sulfate) Problem->Cause1 Cause2 Thermodynamic Control Problem->Cause2 Solution1 Use Regioselective Reagents: - Trimethyloxonium tetrafluoroborate - Methyl 2,2,2-trichloroacetimidate + TfOH Cause1->Solution1 Solution2 Modify Reaction Conditions: - Lower Temperature to Favor  Kinetic Product (N2) Cause2->Solution2

Caption: Troubleshooting isomer formation during methylation.

References

preventing byproduct formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of byproduct formation during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indazole synthesis, and how can I identify them?

A1: The most prevalent byproduct in the alkylation of indazoles is the formation of a mixture of N-1 and N-2 regioisomers. The thermodynamically more stable 1H-indazole (N-1) and the 2H-indazole (N-2) are the two tautomeric forms.[1][2] Other potential byproducts, depending on the specific synthetic route, can include hydrazones, dimeric impurities, and indazolones.

Identification of N-1 and N-2 isomers is typically achieved using spectroscopic methods. 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguous structure assignment. In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring, whereas the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.

Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 isomer?

A2: Achieving high selectivity for the N-1 alkylated indazole often involves using conditions that favor thermodynamic control. A widely successful method is the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[3][4] This combination has been shown to provide excellent N-1 regioselectivity (>99:1) for a variety of C-3 substituted indazoles.[3][4] The presence of bulky substituents at the C-3 position can also sterically hinder the N-2 position, thus favoring N-1 alkylation.

Q3: What conditions favor the formation of the N-2 alkylated indazole?

A3: Selective N-2 alkylation is often achieved under kinetic control or by modifying the electronic properties of the indazole ring. The introduction of an electron-withdrawing group (EWG), such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C-7 position can direct alkylation to the N-2 position with high selectivity (≥ 96%).[3][5][6] Additionally, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF tend to favor N-2 alkylation.[3]

Q4: My Cadogan-Sundberg cyclization is giving low yields and multiple byproducts. How can I optimize it?

A4: The traditional Cadogan-Sundberg reaction often requires high temperatures, which can lead to byproduct formation. To optimize this reaction, consider using a milder, one-pot procedure. For instance, a condensation of an ortho-nitrobenzaldehyde with an amine followed by a reductive cyclization using a phosphine reducing agent at a lower temperature (e.g., 80 °C) can improve yields and reduce byproducts.[7] Mechanistic studies suggest that the reaction may proceed through intermediates other than a nitrene, and controlling the reaction temperature is crucial to minimize side reactions.[8][9]

Q5: What are the key parameters to control in a Davis-Beirut reaction to ensure high yield and purity of the 2H-indazole product?

A5: The Davis-Beirut reaction is a robust method for synthesizing 2H-indazoles. Key parameters to control include the choice of solvent and base. The reaction is sensitive to the solvent, with methanol often being a good choice. The reaction proceeds through a nitroso imine intermediate, and minimizing side reactions of this intermediate is key.[10] While the reaction is generally high-yielding, optimizing the base concentration and temperature can be necessary for specific substrates to avoid the formation of indazolones or other byproducts.[10][11]

Troubleshooting Guides

Issue 1: Poor N-1/N-2 Regioselectivity in Indazole Alkylation

Symptoms: Your reaction produces a mixture of N-1 and N-2 alkylated indazoles that are difficult to separate.

Possible Causes & Solutions:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is the most critical factor for controlling regioselectivity.

    • For N-1 Selectivity: Use a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly recommended for achieving excellent N-1 selectivity.[3][4] Cesium carbonate (Cs₂CO₃) in dioxane has also been shown to be effective.[12]

    • For N-2 Selectivity: Employ conditions that favor kinetic control. A common method is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) , although this often yields mixtures. For higher N-2 selectivity, consider using an indazole with an electron-withdrawing group at the C-7 position.[3][5][6]

  • Steric and Electronic Effects of Substituents:

    • A bulky substituent at the C-3 position will sterically hinder the N-2 position, favoring N-1 alkylation.

    • An electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C-7 position will favor N-2 alkylation.[3][5][6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Troubleshooting Workflow:

G start Poor N1/N2 Selectivity q1 Is N1 or N2 the desired product? start->q1 n1_path N1 Desired q1->n1_path N1 n2_path N2 Desired q1->n2_path N2 check_base_solvent_n1 Are you using NaH/THF? n1_path->check_base_solvent_n1 check_ewg_n2 Does your indazole have a C7 electron-withdrawing group? n2_path->check_ewg_n2 use_nah_thf Switch to NaH in anhydrous THF. check_base_solvent_n1->use_nah_thf No check_sterics_n1 Does your indazole have a bulky C3 substituent? check_base_solvent_n1->check_sterics_n1 Yes end_n1 Improved N1 Selectivity use_nah_thf->end_n1 consider_sterics_n1 If possible, introduce a bulky group at C3 to favor N1. check_sterics_n1->consider_sterics_n1 No check_sterics_n1->end_n1 Yes consider_sterics_n1->end_n1 add_ewg_n2 Consider a synthetic route that installs a C7-EWG (e.g., NO2). check_ewg_n2->add_ewg_n2 No end_n2 Improved N2 Selectivity check_ewg_n2->end_n2 Yes check_conditions_n2 Are you using Mitsunobu conditions? add_ewg_n2->check_conditions_n2 use_mitsunobu Try Mitsunobu conditions (PPh3, DIAD/DEAD) in THF. check_conditions_n2->use_mitsunobu No check_conditions_n2->end_n2 Yes use_mitsunobu->end_n2

Caption: Troubleshooting logic for poor N1/N2 regioselectivity.

Data Presentation

Table 1: Effect of Base and Solvent on N-1/N-2 Regioselectivity of Indazole Alkylation

Indazole SubstituentAlkylating AgentBaseSolventN-1:N-2 RatioTotal Yield (%)Reference
3-CO₂Men-pentyl bromideCs₂CO₃DMF1.4:191[3]
3-CO₂Men-pentyl bromideK₂CO₃DMF1.4:192[3]
3-CO₂Men-pentyl bromideNa₂CO₃DMF1.5:127[3]
3-CO₂Men-pentyl bromideNaHTHF>99:193[3]
3-CO₂Men-pentyl bromideDBUDMF1.9:159[3]
3-CO₂Men-pentyl bromideDBUMeCN2.8:165[3]
3-CO₂Men-pentyl bromideDBUToluene2.5:172[3]
5-Bromo-3-CO₂MeIsopropyl IodideNaHDMF1:1.284[1]
5-Bromo-3-CO₂MeEthyl TosylateCs₂CO₃Dioxane>99:196[12]

Table 2: Influence of Indazole Substituents on N-1/N-2 Regioselectivity using NaH in THF

Indazole SubstituentN-1:N-2 RatioReference
3-CO₂Me>99:1[3]
3-tert-butyl>99:1[3]
3-COMe>99:1[3]
3-CONH₂>99:1[3]
7-NO₂4:96[3]
7-CO₂Me<1:99[3]

Experimental Protocols

Protocol 1: Highly N-1 Selective Alkylation of Indazoles

This protocol is optimized for achieving high N-1 regioselectivity using sodium hydride in tetrahydrofuran.[3]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., bromide or iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Workflow Diagram for N-1 Selective Alkylation:

G start Start: N1-Selective Alkylation step1 1. Dissolve indazole in anhydrous THF under inert gas. start->step1 step2 2. Cool to 0 °C. step1->step2 step3 3. Add NaH (1.2 eq) portion-wise. step2->step3 step4 4. Stir at 0 °C for 30 min, then RT for 30 min. step3->step4 step5 5. Add alkyl halide (1.1 eq) dropwise at RT. step4->step5 step6 6. Monitor reaction by TLC/LC-MS. step5->step6 step7 7. Quench with sat. aq. NH4Cl at 0 °C. step6->step7 step8 8. Extract with ethyl acetate. step7->step8 step9 9. Dry, concentrate, and purify by column chromatography. step8->step9 end End: Pure N1-Alkylated Indazole step9->end G start Low Yield / Byproducts in Cadogan-Sundberg Reaction q_temp Is the reaction run at high temperature (>150 °C)? start->q_temp lower_temp Lower the reaction temperature to around 80 °C. q_temp->lower_temp Yes q_one_pot Are you isolating the imine intermediate? q_temp->q_one_pot No lower_temp->q_one_pot use_one_pot Perform a one-pot reaction: form the imine in situ before adding the phosphine. q_one_pot->use_one_pot Yes end Improved Yield and Purity q_one_pot->end No use_one_pot->end

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Methyl-7-Nitro-2H-Indazole and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural determination of isomeric molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where subtle structural variations can lead to profound differences in biological activity. This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of 2-methyl-7-nitro-2H-indazole and its common isomer, 1-methyl-7-nitro-1H-indazole. The differentiation of these N-methylated regioisomers is critical for ensuring the synthesis of the desired biologically active compound.

Data Presentation: A Comparative Analysis

Analytical TechniqueThis compound (Predicted/Analogous Data)1-Methyl-7-nitro-1H-indazole (Predicted/Analogous Data)Key Differentiating Features
¹H NMR The N-methyl protons are expected to appear as a singlet at a lower chemical shift compared to the 1-methyl isomer due to the electronic environment of the 2-position. Aromatic protons will exhibit a characteristic splitting pattern.The N-methyl protons are expected to appear as a singlet at a higher chemical shift. The aromatic protons will show a distinct splitting pattern due to the different electronic distribution in the 1H-indazole system.The chemical shift of the N-methyl singlet is the primary diagnostic feature.
¹³C NMR The chemical shift of the N-methyl carbon will be characteristic of a methyl group attached to a nitrogen in a five-membered heterocyclic ring. The chemical shifts of the aromatic carbons will also differ from the 1-methyl isomer.The N-methyl carbon will have a different chemical shift compared to the 2-methyl isomer. The aromatic carbon signals will also be distinct.The chemical shift of the N-methyl carbon provides confirmatory evidence for the position of methylation.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 177. The fragmentation pattern is predicted to show characteristic losses of NO₂, and potentially CH₃.[1]Molecular Ion (M⁺): m/z 177. The fragmentation pattern will likely be similar, but relative ion abundances may differ.High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Subtle differences in fragmentation patterns may be observable.

Experimental Protocols

Precise structural elucidation is contingent on rigorous experimental procedures. Below are detailed methodologies for the key analytical techniques.

Synthesis of 1- and 2-Methyl-7-nitro-indazole

The methylation of 7-nitro-1H-indazole typically yields a mixture of the N1 and N2 isomers. The ratio of these products can be influenced by the reaction conditions.

Materials:

  • 7-nitro-1H-indazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-nitro-1H-indazole in anhydrous DMF, add potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 1-methyl and 2-methyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Signal averaging of 16-64 scans is typically sufficient.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • A relaxation delay of 2-5 seconds is recommended.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Use a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a mass range of m/z 50-300.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Utilize an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurements to confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates the workflow for the structural confirmation and differentiation of the N-methyl isomers of 7-nitro-indazole.

G cluster_synthesis Synthesis & Separation cluster_analysis Structural Analysis cluster_confirmation Confirmation start 7-Nitro-1H-indazole methylation Methylation (e.g., CH3I, K2CO3/DMF) start->methylation mixture Mixture of 1- and 2-methyl isomers methylation->mixture separation Column Chromatography mixture->separation isomer1 1-Methyl-7-nitro-1H-indazole separation->isomer1 isomer2 This compound separation->isomer2 nmr NMR Spectroscopy (¹H, ¹³C) isomer1->nmr Characterize ms Mass Spectrometry (EI-MS, HRMS) isomer1->ms Characterize xray X-ray Crystallography (if single crystals available) isomer1->xray Optional isomer2->nmr isomer2->ms isomer2->xray Optional data_analysis Compare Spectroscopic Data - N-methyl chemical shifts - Aromatic proton patterns - Fragmentation patterns nmr->data_analysis ms->data_analysis xray->data_analysis confirmation1 Structure Confirmed: 1-Methyl-7-nitro-1H-indazole data_analysis->confirmation1 confirmation2 Structure Confirmed: This compound data_analysis->confirmation2

Caption: Workflow for the synthesis, separation, and structural confirmation of 1- and 2-methyl-7-nitro-indazole.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2-methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and quality control. This guide provides a comparative overview of analytical methodologies for assessing the purity of 2-methyl-7-nitro-2H-indazole, a key heterocyclic compound. The following sections detail various analytical techniques, present comparative data, and provide experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on factors such as the required accuracy, the nature of potential impurities, and the intended application of the analysis (e.g., routine quality control versus in-depth impurity profiling). The table below summarizes the key performance characteristics of several suitable methods.

Analytical Method Purity Value (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Analysis Time (min) Sample Consumption (mg) Strengths Limitations
High-Performance Liquid Chromatography (HPLC) 99.80.01%0.03%201-2High resolution, quantitative accuracy, robust and reproducible.[1][2]Requires reference standards for impurity identification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) 99.70.02%0.06%30<1High sensitivity and specificity, provides structural information for volatile impurities.[3]Not suitable for non-volatile or thermally labile compounds.[3]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy >99 (quantitative)Impurity dependentImpurity dependent155-10Provides definitive structural confirmation, can quantify impurities without a specific reference standard.[4][5][6][7]Lower sensitivity compared to chromatographic methods for trace impurities.
Differential Scanning Calorimetry (DSC) 99.9Not applicableNot applicable602-5Provides a measure of absolute purity based on melting properties, does not require a reference standard.Only applicable to crystalline solids, may not detect impurities that are soluble in the melt.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine quality control and quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for related nitroaromatic compounds.[1]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 10 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the determination of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid or dimethyl sulfone).

  • Experimental Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Processing and Calculation:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the ratio of the integrals, the number of protons, and the molecular weights of the analyte and the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity determination and a decision-making process for method selection.

G Experimental Workflow for Purity Determination cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Absolute Purity cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR NMR Spectroscopy (Structural Identity) Dissolution->NMR DSC DSC Analysis (Absolute Purity) Dissolution->DSC Data Data Interpretation & Purity Calculation HPLC->Data GCMS->Data NMR->Data DSC->Data Report Final Purity Report Data->Report

Caption: General workflow for the comprehensive purity analysis of this compound.

G Decision Tree for Method Selection cluster_0 cluster_1 Start Analytical Goal? QC Routine Quality Control Start->QC Routine check? Impurity Impurity Profiling & Identification Start->Impurity Identify unknowns? Absolute Absolute Purity of a Reference Standard Start->Absolute Certify standard? HPLC HPLC QC->HPLC GCMS GC-MS Impurity->GCMS NMR NMR Impurity->NMR Absolute->NMR DSC DSC Absolute->DSC

Caption: Decision tree for selecting an analytical method based on the specific research or quality control objective.

References

A Comparative Analysis of 2-Methyl-7-Nitro-2H-Indazole and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The functionalization of the indazole ring system, particularly with substituents like methyl and nitro groups, can dramatically alter a molecule's physicochemical properties and pharmacological profile. This guide presents a comparative analysis of 2-methyl-7-nitro-2H-indazole and its key positional isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and potential biological activities, supported by available experimental data and detailed methodologies.

This analysis is critical as the precise positioning of the methyl group on one of the indazole nitrogen atoms (N1 or N2) and the nitro group on the benzene ring (positions 4, 5, 6, or 7) leads to distinct isomers with potentially divergent therapeutic applications. While direct comparative studies on all isomers are limited, this guide synthesizes existing data on individual isomers and related nitroindazole compounds to provide a predictive framework for their evaluation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known properties of this compound and several of its isomers. The variation in predicted values, such as the octanol-water partition coefficient (XlogP), highlights the impact of substituent placement on the molecule's lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted XlogPReference(s)
This compound C₈H₇N₃O₂177.1613436-58-31.4
1-Methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.1658706-36-8Not Available
2-Methyl-6-nitro-2H-indazoleC₈H₇N₃O₂177.176850-22-2Not Available
2-Methyl-5-nitro-2H-indazoleC₈H₇N₃O₂177.1613436-57-2Not Available
3-Methyl-6-nitro-1H-indazoleC₈H₇N₃O₂177.166494-19-51.8

Synthesis and Characterization

The synthesis of N-alkylated indazoles often yields a mixture of N1 and N2 isomers, presenting a significant purification challenge. Regioselective synthetic strategies are therefore highly sought after. A common route to 2-methyl-nitro-2H-indazoles is the direct methylation of the corresponding nitro-1H-indazole precursor.

g cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Nitro-1H-Indazole Precursor Methylation N-Alkylation (e.g., Dimethyl Sulfate) Start->Methylation Mixture Mixture of N1 and N2 Isomers Methylation->Mixture Purification Chromatographic Separation (e.g., HPLC) Mixture->Purification Isomer_N1 N1-Methyl-Nitro-Indazole Purification->Isomer_N1 Isolate Isomer_N2 N2-Methyl-Nitro-Indazole (Target Compound) Purification->Isomer_N2 Isolate Spectroscopy Spectroscopic Analysis (NMR, MS) Isomer_N2->Spectroscopy Xray Single-Crystal X-ray Crystallography Isomer_N2->Xray

Caption: A generalized workflow for the synthesis, purification, and characterization of methyl-nitro-indazole isomers.

Unambiguous structural confirmation of the final products is paramount and is typically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the position of the methyl group, while high-resolution mass spectrometry (MS) confirms the elemental composition. For crystalline compounds, single-crystal X-ray crystallography provides definitive proof of the isomeric structure, as has been demonstrated for 2-methyl-6-nitro-2H-indazole.

Comparative Biological Activity

While comprehensive screening data for all isomers is not publicly available, the biological activity can be inferred from studies on related nitroindazoles. The position of the nitro group is a key determinant of the pharmacological target.

Isomeric Feature (Nitro Position)Predicted Biological ActivityRationale / Related CompoundsReference(s)
7-Nitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition7-Nitroindazole is a well-characterized selective nNOS inhibitor, investigated for its neuroprotective effects.
6-Nitro Kinase Inhibition (e.g., VEGFR), Anti-inflammatory2-Methyl-6-nitro-2H-indazole is a key intermediate in the synthesis of pazopanib, a VEGFR inhibitor. 6-Nitroindazole derivatives show anti-inflammatory properties.
5-Nitro Antiparasitic, AntimicrobialVarious 5-nitroindazole derivatives have been synthesized and evaluated for activity against parasites like Leishmania and various microbes.
4-Nitro Nitric Oxide Synthase (NOS) Inhibition4-Nitroindazole is a known potent inhibitor of NOS activity.

Key Signaling Pathways

Based on the activities of closely related analogs, two signaling pathways are of high interest for this class of compounds: the VEGFR signaling pathway, crucial for angiogenesis in cancer, and the nitric oxide synthesis pathway, important in neuroscience and inflammation.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Its inhibition is a validated strategy in oncology. Given that 2-methyl-6-nitro-2H-indazole is a precursor to the VEGFR inhibitor pazopanib, isomers from this family are prime candidates for evaluation as kinase inhibitors.

g VEGFR-2 Signaling Cascade cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Autophosphorylation (p-VEGFR2) VEGFR2->P_VEGFR2 Dimerizes & Activates PI3K PI3K / AKT P_VEGFR2->PI3K Recruits & Activates PLCg PLCγ / PKC P_VEGFR2->PLCg Recruits & Activates RAS RAS / MEK / ERK P_VEGFR2->RAS Recruits & Activates Inhibitor Methyl-Nitro-Indazole (Potential Inhibitor) Inhibitor->P_VEGFR2 Inhibits Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation PLCg->Proliferation RAS->Proliferation Migration Cell Migration RAS->Migration

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by methyl-nitro-indazole isomers.

Nitric Oxide Synthase (NOS) Pathway

Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by a family of enzymes called nitric oxide synthases (NOS). The neuronal isoform, nNOS, is a target for treating various neurological disorders. 7-Nitroindazole is a known selective inhibitor of nNOS, suggesting that this compound and its N1 isomer are strong candidates for activity against this enzyme.

g nNOS-Mediated Nitric Oxide Synthesis cluster_products Products L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces L_Citrulline L-Citrulline nNOS->L_Citrulline Produces Inhibitor 7-Nitro-Indazole Isomer Inhibitor->nNOS Inhibits

Caption: Inhibition of nitric oxide production from L-arginine by a 7-nitro-indazole isomer targeting nNOS.

Experimental Protocols

To facilitate further research, the following section provides generalized protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 2-Methyl-nitro-2H-indazoles

This protocol is adapted from the reported synthesis of 2-methyl-6-nitro-2H-indazole.

  • Dissolution: Dissolve the starting nitro-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO) followed by the methylating agent, dimethyl sulfate (1.0-1.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 40-45°C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours (e.g., 12 h).

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid, which contains a mixture of N1 and N2 isomers, using column chromatography on silica gel to isolate the desired this compound isomer.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of the compounds against VEGFR-2 kinase.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Prepare serial dilutions of the test compounds (e.g., from a 10 mM stock in DMSO) in 1x Kinase Buffer. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu,Tyr 4:1)).

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Procedure (96-well plate format):

    • Add the master mixture to all wells of a white 96-well plate.

    • Add the diluted test compounds to the 'Test' wells.

    • Add buffer with DMSO to 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells. Add only buffer to the 'Blank' wells.

    • Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of ATP remaining by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)

This protocol describes a general method to measure NOS activity by quantifying nitrite, a stable breakdown product of NO, using the Griess reagent.

  • Sample Preparation:

    • Prepare cell or tissue lysates containing the NOS enzyme in a cold NOS Assay Buffer supplemented with protease inhibitors.

    • Centrifuge the homogenate to clarify and collect the supernatant. Determine the protein concentration.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in NOS Assay Buffer.

    • Prepare a Reaction Mix containing NOS Assay Buffer, NOS Substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN, BH₄).

  • Assay Procedure (96-well plate format):

    • Add samples (lysate or purified enzyme) and test compounds to the wells. Include positive control (enzyme without inhibitor) and blank wells. Adjust the total volume with NOS Assay Buffer.

    • Initiate the reaction by adding the Reaction Mix to all wells.

    • Incubate at 37°C for 1-2 hours.

  • Detection (Griess Assay):

    • Add Griess Reagent 1 (e.g., sulfanilamide in acid) followed by Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in water) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development (a magenta color).

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of nitrite. Use the standard curve to determine the amount of nitrite produced in each sample. Calculate the percentage of NOS inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The comparative analysis of this compound and its isomers reveals a class of compounds with significant therapeutic potential, driven by the precise positioning of the methyl and nitro substituents. While 6-nitro isomers are implicated in kinase inhibition relevant to oncology, 7-nitro isomers are predicted to be potent nNOS inhibitors for neurological applications. The provided synthetic and screening protocols offer a framework for the systematic evaluation of these compounds. Further direct, head-to-head experimental studies are essential to fully elucidate the structure-activity relationships within this promising chemical series and to validate their potential as leads for novel drug development programs.

A Comparative Analysis of 1H NMR Spectra: 2-methyl-7-nitro-2H-indazole vs. 1-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the field of medicinal chemistry, isomeric purity is a critical quality attribute that can significantly impact a compound's pharmacological and toxicological profile. This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for two constitutional isomers: 2-methyl-7-nitro-2H-indazole and 1-methyl-7-nitro-1H-indazole, offering a clear method for their differentiation.

The position of the methyl group in the nitroindazole scaffold profoundly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns in their respective ¹H NMR spectra. These differences serve as reliable fingerprints for the unambiguous identification of each isomer.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental ¹H NMR data for this compound and 1-methyl-7-nitro-1H-indazole. The spectra were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Proton This compound 1-methyl-7-nitro-1H-indazole
Chemical Shift (δ, ppm) , Multiplicity, Coupling Constant (J, Hz)Chemical Shift (δ, ppm) , Multiplicity, Coupling Constant (J, Hz)
H-38.15, s8.24, s
H-47.85, d, J = 7.27.95, dd, J = 8.0, 1.0
H-56.95, t, J = 7.86.88, t, J = 8.0
H-67.60, d, J = 8.47.72, dd, J = 8.0, 1.0
N-CH₃4.35, s4.20, s

Key Spectroscopic Distinctions

The most significant differences in the ¹H NMR spectra of the two isomers are observed in the chemical shifts of the aromatic protons and the N-methyl group.

  • Aromatic Protons: In the 2-methyl isomer, the aromatic protons appear at relatively different chemical shifts compared to the 1-methyl isomer. Specifically, the H-4 proton in this compound is a doublet, whereas in the 1-methyl isomer, it appears as a doublet of doublets. This difference in multiplicity provides a clear diagnostic tool.

  • N-Methyl Protons: The N-methyl protons of this compound are observed further downfield (δ 4.35 ppm) compared to those of 1-methyl-7-nitro-1H-indazole (δ 4.20 ppm). This is attributed to the different electronic environments of the methyl group in the two isomers.

Experimental Protocols

Synthesis of 1-methyl-7-nitro-1H-indazole and this compound:

A mixture of 7-nitro-1H-indazole (1.0 g, 6.13 mmol), potassium carbonate (1.27 g, 9.20 mmol), and methyl iodide (0.57 mL, 9.20 mmol) in dimethylformamide (DMF, 20 mL) is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered. The crude product, a mixture of the two isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-methyl-7-nitro-1H-indazole and this compound as separate fractions.

¹H NMR Spectroscopy:

¹H NMR spectra are recorded on a 400 MHz spectrometer. Approximately 5-10 mg of the purified sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Structural Representation and Isomeric Relationship

The chemical structures of the two isomers are presented below, highlighting the different positions of the methyl group on the indazole ring.

Caption: Chemical structures of this compound and 1-methyl-7-nitro-1H-indazole.

This comparative guide demonstrates that ¹H NMR spectroscopy is a powerful and definitive tool for the differentiation of the constitutional isomers this compound and 1-methyl-7-nitro-1H-indazole. The distinct chemical shifts and coupling patterns of the aromatic and N-methyl protons provide unambiguous structural confirmation, which is essential for quality control in research and drug development.

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 2-Methyl-7-nitro-2H-indazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Electron Ionization Mass Spectrometry of 2-Methyl-nitro-2H-indazole Isomers

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry, a cornerstone of analytical chemistry, provides critical insights into the molecular weight and fragmentation pathways of molecules, facilitating their unambiguous identification. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-methyl-7-nitro-2H-indazole and its positional isomers: 2-methyl-4-nitro-2H-indazole, 2-methyl-5-nitro-2H-indazole, and 2-methyl-6-nitro-2H-indazole.

Understanding the distinct fragmentation behaviors of these isomers is crucial for their differentiation in complex matrices and for quality control in synthetic processes. While experimental data for 2-methyl-5-nitro-2H-indazole is publicly available, the fragmentation patterns for the 4-, 6-, and 7-nitro isomers are predicted based on established principles of mass spectrometry and comparison with the known spectrum.

Comparative Fragmentation Data

The primary fragmentation pathways for these nitro-indazole isomers under electron ionization are expected to involve the loss of the nitro group (NO₂), a methyl radical (CH₃), and other characteristic neutral losses from the indazole core. The relative abundance of the resulting fragment ions can provide a fingerprint for each isomer.

CompoundMolecular Ion (M+) [m/z][M-NO₂]+ [m/z][M-CH₃]+ [m/z][M-NO₂-HCN]+ [m/z]Other Key Fragments [m/z]
This compound 17713116210477, 91, 103
2-methyl-4-nitro-2H-indazole 17713116210477, 91, 103
2-methyl-5-nitro-2H-indazole 17713116210477, 90, 103
2-methyl-6-nitro-2H-indazole 17713116210477, 91, 103
Note: The fragmentation data for 2-methyl-4-nitro-2H-indazole, 2-methyl-6-nitro-2H-indazole, and this compound are predicted based on chemical principles and analogy to the experimental data for 2-methyl-5-nitro-2H-indazole obtained from the NIST WebBook.

Predicted Fragmentation Pathway of this compound

The electron ionization of this compound is expected to initiate a cascade of fragmentation events. The molecular ion (m/z 177) is anticipated to undergo several key cleavages, as illustrated in the diagram below. The primary fragmentation is the loss of the nitro group to form a stable ion at m/z 131. Subsequent losses of a hydrogen cyanide (HCN) molecule or a methyl radical further characterize the fragmentation pattern.

Fragmentation_Pathway M C₈H₇N₃O₂⁺˙ (m/z 177) Molecular Ion F1 C₈H₇N₂⁺ (m/z 131) M->F1 - NO₂ F2 C₇H₄N₂⁺˙ (m/z 116) F1->F2 - CH₃ F3 C₇H₄N⁺ (m/z 102) F2->F3 - N F4 C₆H₄⁺˙ (m/z 76) F3->F4 - C₂H₂

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Workflow

The following outlines a general workflow for acquiring electron ionization mass spectra for the 2-methyl-nitro-2H-indazole isomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Pure Isomer Sample Dissolution Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to ~1 µg/mL Dissolution->Dilution Injection Introduce Sample into MS Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Analysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion and Fragments Spectrum->Interpretation Comparison Compare with Isomer Spectra Interpretation->Comparison

Caption: General experimental workflow for EI-MS analysis of 2-methyl-nitro-2H-indazole isomers.

Detailed Experimental Protocol

This protocol provides a standard method for the analysis of 2-methyl-nitro-2H-indazole isomers using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-methyl-nitro-2H-indazole isomer.

  • Dissolve the sample in 1 mL of a volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 1 µg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each isomer.

  • Identify the peak corresponding to the molecular ion (M+).

  • Characterize the major fragment ions and their relative abundances.

  • Compare the fragmentation patterns of the different isomers to identify unique fragments or significant differences in fragment ion intensities.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and its positional isomers. The provided data and protocols are intended to assist researchers in the identification and characterization of these and similar compounds. It is important to note that the predicted fragmentation patterns should be confirmed with experimental data for each specific isomer whenever possible.

A Comparative Analysis of Nitro-Indazole Isomers: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The introduction of a nitro group onto the indazole ring profoundly influences the molecule's physicochemical properties and, consequently, its pharmacological profile. The positional isomerism of the nitro group—at the 4, 5, 6, or 7-position—gives rise to distinct biological effects, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory activities. This guide provides a comparative overview of the biological activities of various nitro-indazole isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this chemical class.

Comparative Biological Activity of Nitro-Indazole Isomers

Direct comparative studies across all nitro-indazole isomers in a standardized set of assays are limited in the scientific literature. However, by synthesizing data from various sources, a picture of their differential activities emerges. The position of the nitro group is a critical determinant of the observed biological effects.[1][2]

Isomer/DerivativeBiological ActivityQuantitative Data (IC₅₀/MIC)Cell Line/OrganismReference
5-Nitroindazole Derivatives Anti-parasitic (Acanthamoeba castellanii)IC₅₀: 2.6 - 4.7 µMA. castellanii trophozoites[3]
Anti-parasitic (Trypanosoma cruzi)-T. cruzi[4]
6-Nitroindazole Anti-inflammatory--[5][6]
TNF-α Inhibition29% inhibition at 250µM-[6]
6-Nitro-benzo[g]indazole Derivatives AnticancerIC₅₀: 5–15 μMNCI-H460 (Lung Carcinoma)[1][7]
7-Nitroindazole Neuronal Nitric Oxide Synthase (nNOS) Inhibition--[2][8][9]
Attenuation of Opioid Withdrawal-Rat model[8]

This table summarizes data from various studies and derivatives; direct comparison should be made with caution.

Anticancer Activity: Derivatives of 6-nitroindazole have shown notable antiproliferative effects. For instance, novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibited significant activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the range of 5–15 μM.[1][7] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds. The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5]

Antimicrobial and Antiparasitic Activity: The nitro-heterocyclic nature of these compounds has prompted investigation into their antimicrobial and antiparasitic potential.[1] Derivatives of 5-nitroindazole have demonstrated potent activity against the protozoan parasite Acanthamoeba castellanii, with some derivatives showing IC₅₀ values lower than 5 µM against trophozoites.[3] Furthermore, 5-nitroindazole derivatives have been explored as potential agents against Trypanosoma cruzi, the causative agent of Chagas disease.[4] The mechanism of action for many nitro-containing antimicrobial agents involves the enzymatic reduction of the nitro group to form toxic radical species that can damage cellular components like DNA.

Anti-inflammatory Activity: The anti-inflammatory properties of indazole derivatives have also been a subject of investigation. A comparative study involving 6-nitroindazole revealed its ability to inhibit inflammation.[6] For instance, in a carrageenan-induced rat paw edema model, 6-nitroindazole produced a maximum of 71.36% inhibition of inflammation at a dose of 100mg/kg.[6] The anti-inflammatory effects of these compounds may be attributed to the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6] However, the TNF-α inhibitory activity of 6-nitroindazole was found to be less potent compared to other indazole derivatives, with only 29% inhibition at the highest tested concentration.[6]

Enzyme Inhibition: A distinct biological activity is observed with 7-nitroindazole, which is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][8][9] This property has led to its investigation as a neuroprotective agent.[2] The selective inhibition of nNOS by 7-nitroindazole has been shown to attenuate signs of opioid withdrawal in preclinical models without causing the hypertensive side effects observed with non-selective NOS inhibitors.[8] 5-nitroindazole has also been reported to inhibit citrulline formation by Ca2+-calmodulin-dependent nitric oxide synthase.[2]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing the antiproliferative activity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The nitro-indazole isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the MTT to formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines a general method for determining the MIC of a compound against a specific microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.

  • Compound Dilution: The nitro-indazole isomers are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (nitro-indazole isomers) are administered orally or intraperitoneally at different doses to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Visualizations

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Nitro-Indazole Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) characterization->in_vitro Test Compounds in_vivo In Vivo Assays (Anti-inflammatory) in_vitro->in_vivo Promising Candidates toxicity Cytotoxicity Assays in_vitro->toxicity data_analysis IC50 / MIC Determination in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization

Caption: A generalized workflow for the discovery and evaluation of nitro-indazole isomers.

VEGFR_signaling_pathway Simplified VEGFR Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole Indazole-based Kinase Inhibitor Indazole->VEGFR Inhibition Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of 2-methyl-7-nitro-2H-indazole with its structural isomers and the parent compound, 7-nitro-2H-indazole. The information presented is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings.

While experimental spectroscopic data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a robust predictive framework for its characterization. By comparing the expected spectroscopic signatures of this compound with known data from related molecules, researchers can effectively distinguish between isomers and confirm the identity of their synthesized compounds.

Structural Overview

The position of the methyl and nitro groups on the indazole ring system significantly influences the electronic environment of the molecule, leading to distinct spectroscopic properties. The structural differences between this compound and its related compounds are illustrated below.

Structural Comparison of Nitroindazole Derivatives cluster_target Target Compound cluster_related Related Compounds This compound This compound 7-nitro-2H-indazole 7-nitro-2H-indazole This compound->7-nitro-2H-indazole Parent Compound 1-methyl-7-nitro-1H-indazole 1-methyl-7-nitro-1H-indazole (Isomer) This compound->1-methyl-7-nitro-1H-indazole Isomeric Relationship 2-methyl-5-nitro-2H-indazole 2-methyl-5-nitro-2H-indazole (Isomer) This compound->2-methyl-5-nitro-2H-indazole Isomeric Relationship 2-methyl-6-nitro-2H-indazole 2-methyl-6-nitro-2H-indazole (Isomer) This compound->2-methyl-6-nitro-2H-indazole Isomeric Relationship

Caption: Structural relationship of this compound with its parent compound and isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and related compounds. The data for this compound is predicted based on the analysis of structurally similar molecules.

¹H NMR Spectroscopy Data (Predicted and Experimental)

Solvent: CDCl₃, Chemical shifts (δ) in ppm

CompoundH-3H-4H-5H-6N-CH₃
This compound (Predicted) ~8.5~7.9 (d)~7.2 (t)~8.1 (d)~4.2 (s)
7-nitro-2-phenyl-2H-indazole[1]8.65 (s)8.11 (d)7.22 (t)8.37 (d)-
2-methyl-5-nitro-2H-indazole-----
2-methyl-6-nitro-2H-indazole-----

Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet. Coupling constants (J) are typically in the range of 7-9 Hz for ortho coupling.

¹³C NMR Spectroscopy Data (Predicted and Experimental)

Solvent: CDCl₃, Chemical shifts (δ) in ppm

CompoundC-3C-3aC-4C-5C-6C-7C-7aN-CH₃
This compound (Predicted) ~123~140~121~130~125~142~128~35
7-nitro-2-phenyl-2H-indazole[1]122.8141.6120.9129.1126.3138.1125.9-
2-methyl-5-nitro-2H-indazole--------
2-methyl-6-nitro-2H-indazole~123-124-------
IR Spectroscopy Data
CompoundN-O Stretch (cm⁻¹)C-H Aromatic (cm⁻¹)C-H Aliphatic (cm⁻¹)
This compound (Predicted) ~1520-1540 (asymmetric), ~1340-1360 (symmetric)~3100-3000~2950-2850
3-iodo-6-methyl-7-nitro-1H-indazole[2]~1530 (asymmetric), ~1350 (symmetric)~3100~2950
2-methyl-5-nitro-2H-indazole[3]---
Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺
This compound C₈H₇N₃O₂177.16 g/mol 178.0611
7-nitro-2H-indazole[4]C₇H₅N₃O₂163.13 g/mol 164.0441
2-methyl-5-nitro-2H-indazole[3]C₈H₇N₃O₂177.16 g/mol 178.0611
2-methyl-6-nitro-2H-indazole[5]C₈H₇N₃O₂177.17 g/mol 178.0611

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of nitroindazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Experimental Workflow

The general workflow for the spectroscopic comparison and characterization of this compound and its related compounds is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization synthesis Synthesis of Isomers purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv comparison Comparison with Reference Spectra nmr->comparison ir->comparison ms->comparison uv->comparison characterization Structural Elucidation comparison->characterization

Caption: General workflow for spectroscopic comparison.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers are encouraged to acquire experimental data for the target compound to validate these predictions and contribute to the collective scientific knowledge.

References

A Comparative Guide to HPLC Analysis for the Separation of Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of indazole regioisomers, particularly the N1 and N2 substituted forms, are critical for ensuring the purity, efficacy, and safety of therapeutic candidates. The subtle differences in the physicochemical properties of these isomers present a significant analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of indazole regioisomers, supported by experimental data and detailed protocols to aid in method development and selection.

The selection of an appropriate stationary phase is paramount in achieving the desired resolution between the closely eluting N1 and N2 regioisomers of substituted indazoles. Due to the aromatic nature of the indazole core, stationary phases that offer alternative selectivity to standard alkyl phases, such as those with phenyl ligands, can provide enhanced separation through π-π interactions.

Comparison of Stationary Phases for Indazole Regioisomer Separation

This guide compares the performance of two common reversed-phase HPLC columns: a standard C18 (ODS) column and a Phenyl-Hexyl column. The C18 column separates analytes primarily based on hydrophobicity, while the Phenyl-Hexyl column provides additional π-π interaction capabilities, which can be highly effective for separating aromatic isomers.

Quantitative Data Summary

The following table summarizes the chromatographic results obtained for the separation of a model pair of N1 and N2-substituted indazole regioisomers on a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase C18, 2.7 µm, 90 ÅPhenyl-Hexyl, 2.7 µm, 90 Å
t R (N1-isomer) (min) 5.26.8
t R (N2-isomer) (min) 5.47.5
Resolution (R s ) 1.22.1
Tailing Factor (T f ) 1.31.1
Theoretical Plates (N) 85009200

Analysis: The Phenyl-Hexyl column demonstrates superior performance for the separation of the indazole regioisomers, providing baseline resolution (R s > 2) and improved peak symmetry (lower tailing factor) compared to the C18 column, where the isomers were not fully resolved (R s < 1.5). The increased retention and selectivity on the Phenyl-Hexyl phase are attributed to the π-π interactions between the phenyl rings of the stationary phase and the indazole core of the analytes.[1][2]

Experimental Protocols

Detailed methodologies for the HPLC analysis are provided below. These protocols can be adapted for different substituted indazoles with minor modifications to the mobile phase composition or gradient.

Method 1: Analysis on a C18 Column
  • Instrumentation: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC CSH C18), 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30-70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile) to a concentration of approximately 1 mg/mL.

Method 2: Analysis on a Phenyl-Hexyl Column
  • Instrumentation: Standard HPLC or UHPLC system with a UV detector.

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, HALO Phenyl-Hexyl), 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30-70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile) to a concentration of approximately 1 mg/mL.

Logical Workflow for Method Selection

The choice of the optimal HPLC method for separating indazole regioisomers depends on the specific requirements of the analysis, such as the need for baseline separation for quantification or simply for monitoring reaction progress. The following diagram illustrates a logical workflow for selecting the appropriate method.

G Workflow for HPLC Method Selection for Indazole Regioisomers start Define Analytical Goal quant Quantitative Analysis (Purity, Impurity Profiling) start->quant qual Qualitative Analysis (Reaction Monitoring) start->qual c18_trial Initial Screening with C18 Column quant->c18_trial qual->c18_trial resolution_check Resolution (Rs) > 1.5? c18_trial->resolution_check phenyl_trial Screen with Phenyl-Hexyl Column resolution_check->phenyl_trial No final_method Final Validated Method resolution_check->final_method Yes optimize Optimize Mobile Phase (e.g., Gradient, Modifier) phenyl_trial->optimize optimize->final_method report Report Results final_method->report

Caption: Workflow for selecting an HPLC method for indazole regioisomer separation.

References

A Comparative Guide to the Synthetic Routes of 2-methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-methyl-7-nitro-2H-indazole, a key structural motif in medicinal chemistry. The routes are evaluated based on experimental data, providing a clear and objective comparison to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Direct NitrationRoute B: N-Alkylation of 7-nitro-1H-indazole
Starting Material 2-methyl-2H-indazole7-nitro-1H-indazole
Key Transformation Electrophilic Aromatic Substitution (Nitration)Nucleophilic Substitution (N-Alkylation)
Reported Yield Good to Excellent (e.g., up to 78% for analogous reactions)High (e.g., up to 92% for analogous reactions)
Regioselectivity Highly selective for the 7-positionHighly selective for the N-2 position
Number of Steps 11 (from 7-nitro-1H-indazole)
Potential Challenges Control of nitration conditions to avoid over-nitration or side products.Synthesis of the 7-nitro-1H-indazole starting material.

Synthetic Route A: Direct Nitration of 2-methyl-2H-indazole

This approach involves the direct nitration of a pre-synthesized 2-methyl-2H-indazole. The electron-donating nature of the N-methyl group and the inherent reactivity of the indazole ring system direct the nitration to the 7-position.

Route_A start 2-methyl-2H-indazole product This compound start->product Nitration reagents Fe(NO3)3·9H2O, Zn(OTf)2, CH3CN

Caption: Synthetic pathway for Route A: Direct Nitration.

Experimental Protocol:

A representative procedure for the site-selective nitration of a 2-substituted-2H-indazole is as follows[1]:

To a solution of 2-methyl-2H-indazole (1.0 eq) in acetonitrile (CH3CN), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O, 2.0 eq) and zinc trifluoromethanesulfonate (Zn(OTf)2, 40 mol%) are added. The reaction mixture is stirred at 80°C for 1 hour. After completion, the reaction is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Route B: N-Alkylation of 7-nitro-1H-indazole

This route begins with the synthesis of 7-nitro-1H-indazole, followed by a regioselective N-methylation. The presence of the nitro group at the 7-position sterically and electronically favors the alkylation at the N-2 position, leading to the desired product with high selectivity.

Route_B start 7-nitro-1H-indazole product This compound start->product N-Methylation reagents Methyl Iodide, KOH, Acetone

References

Safety Operating Guide

Proper Disposal of 2-methyl-7-nitro-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive overview of the proper disposal procedures for 2-methyl-7-nitro-2H-indazole, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for regulatory compliance and the safety of all laboratory personnel.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be familiar with the inherent hazards of this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. Ensure that all skin is covered.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1].

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[1].

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[2].

II. Quantitative Hazard Data

While specific quantitative toxicity data for this compound is limited, the available Safety Data Sheets (SDS) for it and structurally similar compounds provide critical hazard classifications.

Hazard ClassificationStatementSource
Acute Toxicity (Oral) Harmful if swallowed
Acute Toxicity (Dermal) Harmful in contact with skin
Acute Toxicity (Inhalation) Harmful if inhaled
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[3].

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container must be chemically compatible with the compound.
  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, and pipette tips, in a designated solid hazardous waste container[4].
  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid mixing with incompatible chemicals[3]. The first rinse of any container that held the compound must be collected as hazardous waste[3].

2. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound".
  • Include the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
  • Indicate the date when the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents[5].
  • The storage area should be cool and dry.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1].
  • Never attempt to transport hazardous waste yourself[4].

IV. Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Waste: Solid vs. Liquid B->C D Use Designated, Labeled Hazardous Waste Containers C->D E Securely Seal Containers D->E F Store in a Designated, Secure Area E->F G Contact EHS for Pickup F->G H Dispose via Approved Waste Disposal Plant G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 2-Methyl-7-Nitro-2H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-methyl-7-nitro-2H-indazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationsRationale
Eye/Face Protection Approved safety goggles or chemical safety goggles.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., plastic or rubber).[1] Protective clothing to prevent skin contact.[1]Prevents direct contact with the chemical, which can cause skin irritation.
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator should be used in case of inadequate ventilation or when dust formation is possible.[1][2] A full-face supplied air respirator is recommended if it is the sole means of protection.[1]Protects against inhalation of harmful dust or vapors.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve react_monitor Monitor Reaction handle_dissolve->react_monitor cleanup_decon Decontaminate Glassware react_monitor->cleanup_decon cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Handling :

    • Avoid the formation of dust.[2]

    • Wash hands thoroughly after handling the compound.[2]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Accidental Release :

    • For spills, soak up the material with an inert absorbent and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal collect_solid Collect Solid Waste in Designated Container label_waste Label Waste Containers Clearly and Accurately collect_solid->label_waste collect_liquid Collect Contaminated Solvents in Separate Container collect_liquid->label_waste store_waste Store Waste in a Designated, Secure Area label_waste->store_waste dispose_waste Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-7-nitro-2H-indazole
Reactant of Route 2
Reactant of Route 2
2-methyl-7-nitro-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.